m-PEG12-Mal
描述
Structure
2D Structure
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDVKBUIQUWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG12-Mal: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-maleimide with a 12-unit PEG chain (m-PEG12-Mal). It details the physicochemical properties, provides a representative synthesis and purification protocol, and offers a detailed experimental workflow for its application in bioconjugation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, protein engineering, and nanotechnology, facilitating the effective use of this versatile crosslinking agent.
Introduction
This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation chemistry. It comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer of twelve ethylene (B1197577) glycol units, providing excellent hydrophilicity and biocompatibility, and a maleimide (B117702) functional group, which exhibits high reactivity and specificity towards thiol (sulfhydryl) groups. This unique combination of properties makes this compound an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins and peptides, and the functionalization of nanoparticles for targeted drug delivery. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates while reducing their immunogenicity.[1][2]
Physicochemical Properties of this compound
The well-defined structure of this compound imparts it with consistent and predictable physicochemical properties, which are essential for reproducible bioconjugation outcomes.
| Property | Value | Reference |
| Chemical Formula | C32H58N2O15 | [1][3] |
| Molecular Weight | 710.8 g/mol | [3] |
| CAS Number | 88504-24-9 | |
| Appearance | White to off-white solid or viscous oil | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2) | N/A |
| Reactive Group | Maleimide | |
| Specificity | Reacts with thiol (sulfhydryl) groups |
Synthesis and Purification of this compound
The synthesis of this compound involves a multi-step process, starting from a commercially available methoxy-PEG12-alcohol. The following is a representative protocol based on established chemical principles for the synthesis of PEG-maleimide derivatives.
Experimental Protocol: Synthesis
Step 1: Tosylation of m-PEG12-OH
-
Dissolve m-PEG12-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (TEA) (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-OTs.
Step 2: Azidation of m-PEG12-OTs
-
Dissolve the crude m-PEG12-OTs in dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN3) (3 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude m-PEG12-N3.
Step 3: Reduction to m-PEG12-NH2
-
Dissolve the crude m-PEG12-N3 in methanol (B129727).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain m-PEG12-NH2.
Step 4: Maleimide Functionalization
-
Dissolve m-PEG12-NH2 (1 equivalent) in anhydrous DCM.
-
Add maleic anhydride (B1165640) (1.1 equivalents) and stir at room temperature for 4 hours to form the maleamic acid intermediate.
-
Cool the reaction mixture to 0 °C and add acetic anhydride (2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature for 12 hours to effect cyclization to the maleimide.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
Experimental Protocol: Purification
The crude this compound is purified by column chromatography on silica (B1680970) gel.
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
References
An In-depth Technical Guide to m-PEG12-Mal: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the structure, properties, and applications of m-PEG12-Mal (methoxy-polyethylene glycol-maleimide with 12 PEG units), a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and nanoparticle functionalization. This document is intended for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a versatile chemical tool that combines the features of a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) reactive group. The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule, while the maleimide group allows for specific and efficient covalent bond formation with thiol-containing molecules.[1][2]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, compiled from various supplier datasheets and chemical databases.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₅₈N₂O₁₅ | [3][4] |
| Molecular Weight | 710.81 g/mol | [3] |
| CAS Number | 88504-24-9 | |
| Appearance | Solid powder or colorless oil | |
| Solubility | Soluble in DMSO, DCM, THF, Acetonitrile (B52724), DMF | |
| Purity | Typically >95% |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its two key functional components:
-
Methoxy-PEG Chain: The 12-unit polyethylene glycol chain is a hydrophilic polymer that can increase the aqueous solubility and hydrodynamic radius of the molecule it is conjugated to. This "PEGylation" can also reduce aggregation and immunogenicity of proteins and peptides.
-
Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups (-SH) on molecules like cysteine residues in proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including a general bioconjugation protocol, purification, and characterization of the resulting conjugate.
General Protocol for Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol groups (e.g., an antibody with reduced disulfide bonds)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, for exposing thiols): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: L-cysteine or N-acetylcysteine solution
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's thiol groups are in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it contains a free thiol.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker. Add the solution dropwise while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of this compound. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.
-
Purification and Characterization of the Conjugate
Purification by High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is a common method for purifying and analyzing PEGylated proteins and peptides.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is commonly employed.
-
Detection: The elution profile can be monitored by UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
Characterization by Mass Spectrometry (MS):
-
Purpose: Mass spectrometry is used to confirm the successful conjugation and to determine the number of this compound molecules attached to the protein (the degree of labeling).
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. The observed molecular weight of the conjugate should be higher than the unconjugated protein by multiples of the mass of the this compound that has reacted.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H NMR can be used to confirm the structure of the conjugate and to quantify the degree of PEGylation.
-
Method: The appearance of characteristic PEG proton signals (typically a large peak around 3.6 ppm) in the ¹H NMR spectrum of the purified conjugate confirms the presence of the PEG chain. The ratio of the integration of the PEG signals to the integration of specific protein signals can be used to determine the degree of labeling.
Quantitative Data
The efficiency and stability of the conjugation reaction are critical parameters. The following tables summarize key quantitative data related to maleimide-thiol conjugation.
Factors Affecting Conjugation Efficiency
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | 6.5 - 7.5 | This pH range is a compromise between the reactivity of the maleimide group and the stability of the thiol group in its reactive thiolate form. At pH > 7.5, hydrolysis of the maleimide group increases, and at lower pH, the concentration of the reactive thiolate anion is reduced. | |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while room temperature allows for faster reaction kinetics. | |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the this compound linker drives the reaction towards completion, ensuring a higher degree of labeling on the protein. | |
| Reaction Time | 1-2 hours at Room Temperature or overnight at 4°C | The reaction is typically complete within this timeframe. The progress can be monitored by analyzing aliquots of the reaction mixture. |
Stability of the Thioether Bond
The thioether bond formed between the maleimide and the thiol is generally stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.
| Condition | Stability Observation | Reference(s) |
| In PBS at 37°C for 7 days | High stability, with less than 5% deconjugation observed. | |
| In 1 mM GSH at 37°C for 7 days | Reduced stability, with approximately 30% deconjugation observed. The presence of competing thiols can promote the retro-Michael reaction. |
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using this compound.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Logical Relationship of Factors Influencing Conjugation
Caption: Factors influencing the success of a bioconjugation reaction with this compound.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure and predictable reactivity allow for the controlled modification of biomolecules to enhance their therapeutic properties. By understanding the core principles of its chemistry and following optimized protocols for conjugation, purification, and characterization, scientists can effectively leverage this compound to create novel bioconjugates for a wide range of applications.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 88504-24-9 | BroadPharm [broadpharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to m-PEG12-Mal: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-maleimide (m-PEG12-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a chemical compound featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units, and a reactive maleimide (B117702) group at the other end. The PEG component imparts hydrophilicity and biocompatibility, which can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.[][2] The maleimide group allows for specific and efficient covalent bond formation with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[]
The chemical formula for this compound is C32H58N2O15 .
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | C32H58N2O15 | [3][4] |
| Molecular Weight | ~710.8 g/mol | |
| CAS Number | 88504-24-9 | |
| Purity | Typically ≥95-98% | |
| Appearance | White to off-white solid or colorless oil | |
| Solubility | Soluble in water and most organic solvents like DMSO, DMF, DCM, THF, and Acetonitrile. | |
| Storage Conditions | -20°C, desiccated and protected from light. |
Key Applications in Research and Drug Development
The primary application of this compound is in bioconjugation, where it acts as a flexible linker to covalently attach molecules. This has significant implications in several areas:
-
Antibody-Drug Conjugates (ADCs): In ADCs, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. This targets the drug specifically to cancer cells, minimizing off-target toxicity. The PEG linker can improve the pharmacokinetic properties of the ADC.
-
PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This can increase the hydrodynamic size of the molecule, leading to a longer circulation half-life, reduced renal clearance, and decreased immunogenicity.
-
Targeted Drug Delivery: this compound is used to functionalize nanoparticles and liposomes with targeting ligands like antibodies or peptides. This facilitates the selective delivery of therapeutic agents to diseased tissues.
-
Fluorescent Labeling: The maleimide group can react with thiol-containing fluorescent dyes, allowing for the labeling of proteins and peptides for imaging and tracking studies.
Experimental Protocol: Thiol-Maleimide Conjugation
The reaction between a maleimide group and a sulfhydryl group is a Michael addition, which forms a stable thioether bond. Below is a general protocol for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
Materials and Reagents:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 6.5-7.5, free of thiols. Buffers should be degassed to prevent oxidation of thiols.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) if reduction of disulfide bonds is necessary to expose free thiols.
-
Quenching reagent: A free thiol such as L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in the conjugation buffer at a concentration of 1-10 mg/mL.
-
If the sulfhydryl groups are in the form of disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed by dialysis or desalting before adding the maleimide reagent, as it will compete for the reaction.
-
-
Conjugation Reaction:
-
Dissolve the this compound in the conjugation buffer immediately before use.
-
Add a 10 to 20-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent. A 100-fold molar excess of L-cysteine is commonly used.
-
Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography or extensive dialysis against an appropriate buffer.
-
-
Characterization and Storage:
-
Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
-
Store the purified conjugate at 2-8°C for short-term use or at -20°C or -80°C for long-term storage, often with a cryoprotectant like glycerol.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.
Caption: Workflow for bioconjugation using this compound.
Logical Relationship: Thiol-Maleimide Reaction
The core of the utility of this compound lies in the specific and efficient reaction between the maleimide group and a sulfhydryl group. This Michael addition reaction is highly selective for thiols at a neutral pH range.
Caption: The reaction of a thiol with this compound.
References
An In-depth Technical Guide to m-PEG12-Maleimide: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-maleimide with 12 PEG units (m-PEG12-Mal), a widely utilized crosslinker in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's physicochemical properties, its primary application in bioconjugation, and standardized experimental protocols.
Core Properties of m-PEG12-Maleimide
m-PEG12-Maleimide is a heterobifunctional linker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a reactive maleimide (B117702) group. The PEG component imparts hydrophilicity and biocompatibility to the conjugated molecule, often improving its solubility and stability, and reducing immunogenicity. The maleimide group provides a highly specific reactive handle for covalent linkage to thiol (-SH) groups, typically found in cysteine residues of proteins and peptides.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 710.8 g/mol | [1][2][3] |
| Chemical Formula | C32H58N2O15 | [1][2] |
| Purity | Typically ≥95% | |
| Physical Form | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, protected from moisture |
Mechanism of Action: The Thiol-Maleimide Reaction
The primary utility of this compound lies in its ability to specifically react with sulfhydryl groups. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable, covalent thioether bond. At a pH of 7, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
It is important to note that the stability of the resulting thioether bond can be compromised by a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo. However, strategies such as transcyclization of the maleimide ring can enhance the stability of the conjugate.
Key Applications in Research and Drug Development
The properties of this compound make it a valuable tool in various bioconjugation applications, including:
-
PEGylation of Proteins and Peptides: The attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties. This includes increasing their circulating half-life, improving stability, and reducing immunogenicity.
-
Development of Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component can improve the solubility and stability of the ADC. In some cases, the length of the PEG linker, such as the 12 units in this compound, has been shown to optimize drug loading on the antibody.
-
Functionalization of Nanoparticles and Liposomes: The surface of nanoparticles and liposomes can be modified with this compound to enable the attachment of targeting ligands, such as antibodies or peptides. This facilitates targeted drug delivery to specific cells or tissues.
-
Hydrogel Formation: PEG-maleimide hydrogels are used as delivery vehicles for proteins and cells in regenerative medicine due to their biocompatibility and tunable properties.
A notable recent finding indicates that the maleimide group itself can promote macrophage-targeted drug delivery by enhancing the interaction of PEGylated nanoparticles with red blood cells. This suggests an active role for the linker in the in vivo disposition of the conjugate.
Experimental Protocols
The following section provides a generalized protocol for the conjugation of this compound to a thiol-containing biomolecule, such as a protein with a free cysteine residue. Optimization is often necessary for specific applications.
Materials
-
m-PEG12-Maleimide
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5, degassed. Thiol-free buffers are essential.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide reagent.
-
Solvent for this compound: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
Procedure
-
Preparation of the Biomolecule:
-
Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
-
Preparation of m-PEG12-Maleimide Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution. A 10-20 fold molar excess of this compound over the thiol content is recommended as a starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. Protect from light if working with photosensitive molecules.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by SEC, dialysis, or HPLC. The choice of method will depend on the size and properties of the conjugate.
-
-
Characterization:
-
Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the purity and degree of labeling.
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the application of m-PEG12-Maleimide.
Caption: Thiol-Maleimide conjugation reaction forming a stable thioether bond.
Caption: General experimental workflow for protein PEGylation using this compound.
References
An In-Depth Technical Guide to the Principle of Action of m-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principle of action of methoxy-polyethylene glycol (12)-maleimide (m-PEG12-Mal). It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering PEGylation strategies in their work. This document details the fundamental chemistry, reaction kinetics, and practical considerations for the application of this compound in bioconjugation, along with detailed experimental protocols and characterization methods.
Core Principle of Action: The Thiol-Maleimide Michael Addition
The primary mechanism of action of this compound lies in the highly specific and efficient reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein, peptide, or other biomolecule. This reaction is a Michael addition, which forms a stable, covalent thioether bond.
The key features of this conjugation chemistry are:
-
High Specificity: Under neutral to slightly acidic pH conditions (pH 6.5-7.5), the maleimide group exhibits high selectivity for thiol groups over other nucleophilic functional groups, such as amines. This specificity allows for site-directed modification of biomolecules.
-
Stable Covalent Bond: The resulting thioether linkage is a stable covalent bond, ensuring the long-term integrity of the PEGylated conjugate under physiological conditions.
-
Mild Reaction Conditions: The conjugation reaction proceeds readily in aqueous buffers at room temperature, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.
The methoxy-polyethylene glycol (m-PEG) component of the molecule is a hydrophilic and biocompatible polymer. The "12" in this compound indicates that there are 12 repeating units of ethylene (B1197577) glycol. This PEG chain imparts several beneficial properties to the conjugated molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the target molecule.
-
Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and can reduce its immunogenicity.
-
Favorable Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule can lead to a longer circulation half-life by reducing renal clearance.
Quantitative Data on Thiol-Maleimide Reactions
Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Parameter | Effect on Reaction Rate | Optimal Range/Condition | Notes |
| pH | Increases with pH | 6.5 - 7.5 | Above pH 7.5, the reaction with primary amines becomes more competitive. |
| Temperature | Increases with temperature | 4°C to Room Temperature (20-25°C) | Room temperature is generally sufficient for efficient conjugation within a few hours. |
| Molar Ratio | Higher excess of m-PEG-Mal increases reaction rate | 5-20 fold molar excess of m-PEG-Mal | A significant molar excess helps drive the reaction to completion. |
| Thiol pKa | Lower pKa thiols react faster at a given pH | - | The concentration of the more reactive thiolate anion is higher at a given pH for thiols with lower pKa. |
Table 2: Illustrative Conjugation Efficiency and Stability Data
| Target Molecule | m-PEG-Mal Variant | Molar Ratio (PEG:Molecule) | Reaction Time (h) | Conjugation Efficiency (%) | Thioether Bond Half-life (in plasma) |
| Model Peptide (with single Cys) | This compound (Illustrative) | 10:1 | 2 | >95% | Several days |
| Recombinant Protein (with single Cys) | m-PEG24-Mal (Illustrative) | 20:1 | 4 | ~90% | Several days |
| Small Molecule Thiol | m-PEG8-Mal (Illustrative) | 5:1 | 1 | >98% | Several days |
Note: The data in Table 2 are illustrative and based on typical results for maleimide-PEG conjugations. Actual results will vary depending on the specific experimental conditions and the nature of the thiol-containing molecule.
Experimental Protocols
General Protocol for this compound Conjugation to a Thiol-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide with a free cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is degassed and free of thiols.
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it must be reduced prior to conjugation using a suitable reducing agent (e.g., TCEP) and purified to remove the reducing agent.
-
This compound Preparation: Immediately before use, dissolve this compound in the conjugation buffer to a concentration that will result in a 10-20 fold molar excess when added to the peptide solution.
-
Conjugation Reaction: Add the this compound solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction can be monitored by RP-HPLC to determine the extent of conjugation.
-
Quenching the Reaction: Add a 10-fold molar excess of the quenching solution (relative to the initial amount of this compound) to the reaction mixture to consume any unreacted this compound. Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
Purification: Purify the this compound-peptide conjugate from unreacted peptide, excess this compound, and quenching agent using RP-HPLC or SEC.
-
Characterization: Characterize the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight and by analytical RP-HPLC to assess purity.
Protocol for Characterizing the Stability of the Thioether Bond
This protocol outlines a method to assess the stability of the thioether bond in the this compound conjugate in the presence of a competing thiol, such as glutathione, which is abundant in vivo.
Materials:
-
Purified this compound-peptide conjugate
-
Stability Buffer: PBS, pH 7.4, containing 5 mM glutathione.
-
RP-HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve the purified this compound-peptide conjugate in the stability buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the sample at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC. The chromatogram should show a peak for the intact conjugate and potentially a new peak corresponding to the product of thiol exchange.
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the stability and estimate the half-life of the thioether bond under these conditions.
Visualizations of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and workflows described in this guide.
An In-depth Technical Guide to the m-PEG12-Maleimide Thiol-Maleimide Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methoxy-poly(ethylene glycol)-maleimide (m-PEG12-Mal) reaction with thiol groups, a cornerstone of modern bioconjugation. We will delve into the core chemical principles, critical reaction parameters, quantitative kinetics, and detailed experimental protocols essential for the successful synthesis of precisely defined bioconjugates for therapeutic and diagnostic applications.
Core Chemical Principles: The Michael Addition
The conjugation of this compound to a thiol-containing molecule, such as a protein or peptide with a cysteine residue, proceeds through a highly efficient and selective Michael addition reaction.[1] In this mechanism, the nucleophilic thiol group (specifically, the thiolate anion, -S⁻) attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide (B117702) ring.[2] This forms a stable, covalent thioether bond, effectively linking the PEG moiety to the target biomolecule.[1][2]
The reaction is prized for its high chemoselectivity towards thiols, especially within a specific pH range, and its ability to proceed under mild, aqueous conditions, which helps preserve the structure and function of sensitive biomolecules.[1]
References
Navigating the Procurement and Quality Control of m-PEG12-Mal: A Technical Guide
For researchers, scientists, and drug development professionals, the selection and validation of reagents are critical first steps in ensuring the reproducibility and success of their work. This technical guide provides an in-depth overview of m-PEG12-Mal, a methoxy-terminated polyethylene (B3416737) glycol with a maleimide (B117702) functional group, focusing on supplier information, purity assessment, and key experimental protocols.
Supplier Landscape and Purity Specifications
The availability and purity of this compound can vary between suppliers. For ease of comparison, the following table summarizes publicly available information from various vendors. It is important to note that purity claims should always be verified with the supplier's certificate of analysis (CoA) for a specific lot.
| Supplier | Catalog Number | Stated Purity | CAS Number | Molecular Weight ( g/mol ) | Storage Conditions |
| BroadPharm | BP-22749 | 98% | 88504-24-9 | 710.8 | -20°C |
| Biopharma PEG | MD141025-12 (for Mal-PEG12-NHS) | ≥95% | N/A | 794.85 | -20°C |
| CD BioGlyco | N/A (for Mal-PEG12-NHS ester) | 96% | N/A | 794.9 | -20°C |
| Glyco MindSynth | GMSL-863 | 95-98% | 88504-24-9 | 710.8 | N/A |
| CP Lab Safety | N/A (for mPEG12-NH-Mal) | 97% Min | 88504-24-9 | N/A | N/A |
| Conju-Probe | CP-1174 | >95% | 88504-24-9 | N/A | -20°C |
| Lab Pro Inc. | M3051-25MG | Min. 95.0% (HPLC) | N/A | 710.82 | Heat, Light, & Moisture Sensitive |
Core Experimental Protocols for Quality Assessment
Rigorous analytical testing is paramount to confirm the identity, purity, and stability of this compound. The following sections detail representative methodologies for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and detecting any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 302 nm (for the maleimide group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is essential for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts and integrations corresponding to the protons of the methoxy (B1213986) group, the ethylene (B1197577) glycol repeat units, and the maleimide ring. The protons of the maleimide group typically appear as a singlet at approximately 6.7 ppm.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound.
Methodology:
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation:
-
For ESI-MS: Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid to a concentration of approximately 0.1 mg/mL.
-
For MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (710.8 g/mol ) plus a proton ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
Visualizing Experimental and Logical Frameworks
To further elucidate the technical aspects of working with this compound, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and the factors influencing the compound's stability.
Caption: A typical experimental workflow for the quality control of an incoming lot of this compound.
Navigating the Stability and Storage of m-PEG12-Mal Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical aspects of storing and handling the m-PEG12-Mal (methoxy-polyethylene glycol-maleimide, 12 PEG units) reagent. Ensuring the integrity of this reagent is paramount for successful bioconjugation, impacting research outcomes and the therapeutic efficacy of drug conjugates. This document outlines recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.
Core Concepts: Understanding this compound Stability
The stability of this compound is primarily dictated by the reactivity of the maleimide (B117702) group. While highly effective for thiol-specific conjugation, the maleimide moiety is susceptible to hydrolysis, which is the principal degradation pathway. This reaction opens the maleimide ring to form a non-reactive maleamic acid, rendering the reagent incapable of reacting with sulfhydryl groups.
Several factors influence the rate of hydrolysis:
-
pH: The rate of hydrolysis is significantly accelerated under alkaline conditions.[1][2] Neutral to slightly acidic pH (6.5-7.5) is optimal for the conjugation reaction with thiols, while minimizing hydrolysis.[3][4]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[3]
-
Aqueous Environment: The presence of water is necessary for hydrolysis. Therefore, storage in anhydrous solvents and minimizing exposure to moisture is crucial.
Beyond the stability of the reagent itself, the stability of the resulting thioether bond formed after conjugation is also a critical consideration. This bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo. However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable, ring-opened product that is resistant to this cleavage.
Recommended Storage and Handling
To maintain the reagent's integrity and ensure reproducible results, the following storage and handling procedures are recommended.
Table 1: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Minimizes the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Protects against oxidation and moisture. |
| Light Exposure | Protect from light. | PEG-maleimides can be light-sensitive. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the maleimide group. |
| Solvent for Stock Solutions | Use dry, water-miscible solvents like DMF or DMSO. | Ensures solubility and minimizes hydrolysis during preparation. |
| Stock Solution Storage | Store stock solutions at -20°C under an inert atmosphere. | Maintains the stability of the reagent in solution for a limited time. |
| Handling | Equilibrate the reagent to room temperature before opening the container. | Prevents condensation of moisture onto the cold reagent. |
| Usage | Prepare fresh solutions right before use and avoid frequent freeze-thaw cycles. | Ensures maximum reactivity and minimizes degradation. |
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of PEG-maleimide compounds has been studied. The following table summarizes representative data from the literature.
Table 2: Stability Data for Maleimide and PEG-Maleimide Conjugates
| Compound/Conjugate | Condition | Observation |
| Maleimide | Alkaline solution (pH 8.5-14) | Hydrolysis rate is pH-dependent. |
| Maleimide-PEG Conjugate | 37°C for 7 days in 1 mM reduced glutathione | Less than 70% of the conjugate remained intact. |
| Mono-sulfone-PEG Conjugate | 37°C for 7 days in 1 mM reduced glutathione | Over 90% of the conjugate remained intact, showing greater stability than the maleimide-PEG adduct. |
| Maleimide-thiol adducts | In vivo | Can undergo disruptive cleavage by thiol exchange or stabilizing ring-opening hydrolysis. |
| 8-arm PEG-maleimide | Various buffer media, pH, and temperatures | Hydrolysis follows first-order kinetics. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.
Protocol: HPLC-Based Stability Study of this compound
Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., different temperatures and pH values).
Materials:
-
This compound reagent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate-buffered saline)
-
Thermostated incubator/water bath
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a minimal amount of anhydrous DMSO or DMF.
-
Dilute to the final desired concentration with the chosen aqueous buffer (e.g., PBS pH 7.4).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Immediately quench any further reaction by freezing or by dilution in a cold, acidic mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Develop a suitable gradient to separate the intact this compound from its hydrolysis product (maleamic acid). A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or near the maleimide absorbance maximum).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to intact this compound and its degradation product.
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining intact this compound against time.
-
From this data, the half-life (t½) of the reagent under the tested conditions can be calculated.
-
Visualizations
Chemical Structures and Reactions
References
An In-depth Technical Guide on the Safety of m-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for m-PEG12-Mal (methoxy-polyethylene glycol-maleimide, 12 PEG units), a critical reagent in bioconjugation and drug delivery system development. The information herein is compiled from publicly available Safety Data Sheets (SDS) to ensure safe handling, storage, and use in a laboratory setting.
Chemical Identification
This compound is a heterobifunctional PEG linker. The methoxy-terminated polyethylene (B3416737) glycol chain imparts hydrophilicity and biocompatibility, while the maleimide (B117702) group allows for the specific covalent attachment to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[1][2]
| Identifier | Value |
| Chemical Name | This compound; Methoxy(polyethylene glycol) maleimide |
| Synonyms | MM(PEG)12, Methyl-PEG-Maleimide |
| CAS Number | 88504-24-9[1][3] |
| Molecular Formula | C32H58N2O15[1] |
| Molecular Weight | 710.8 g/mol |
Hazard Identification
Based on available safety data sheets, this compound is generally not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as with any laboratory chemical, appropriate caution should be exercised.
-
GHS Classification: Not a hazardous substance or mixture.
-
Label Elements: The product does not require hazard labeling in accordance with EC directives or respective national laws.
-
Other Hazards: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
It is important to note that while the PEG linker itself may have a low hazard profile, conjugates created with this reagent (e.g., with cytotoxic drugs) will have a different and potentially much more hazardous profile. A full safety assessment of the final conjugate is always required.
Composition and Purity
This compound is typically supplied as a high-purity substance.
| Component | Purity |
| This compound | ≥95% |
First-Aid Measures
Standard laboratory first-aid procedures should be followed in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
First-Aid Workflow
Caption: First-aid procedures for various exposure routes.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Storage Temperature: Store desiccated at -20°C for long-term stability.
-
Conditions to Avoid: Keep away from moisture, as the maleimide group can be susceptible to hydrolysis. Avoid high temperatures and strong oxidizing agents.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Handling and Storage Protocol
References
Methodological & Application
Application Notes and Protocols for m-PEG12-Mal Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, prolonged plasma half-life, reduced immunogenicity, and improved solubility.[1] The m-PEG12-Mal linker is a methoxy-terminated polyethylene glycol with a chain of 12 ethylene (B1197577) glycol units, functionalized with a maleimide (B117702) group. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, via a Michael addition reaction to form a stable thioether bond.[2][3] This site-specific conjugation allows for a high degree of control over the PEGylation process.
This document provides a detailed protocol for the bioconjugation of this compound to proteins, including reaction optimization, purification of the conjugate, and subsequent characterization.
Principle of the Reaction
The bioconjugation of this compound to a protein is based on the highly selective reaction between the maleimide group of the PEG linker and the thiol group of a cysteine residue on the protein. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (6.5-7.5) to form a stable, covalent thioether linkage.[4] The specificity of the maleimide-thiol reaction minimizes non-specific modifications of other amino acid residues, such as lysine, which can occur with other PEGylation chemistries.[4]
It is crucial that the target cysteine residues are in their reduced, free thiol form. Disulfide bonds within the protein must be reduced prior to the conjugation reaction to expose the reactive sulfhydryl groups.
Experimental Protocols
Materials and Equipment
-
This compound (e.g., from BroadPharm, Conju-Probe)
-
Protein with accessible cysteine residue(s)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other suitable buffers include HEPES or Tris, ensuring they are free of thiol-containing reagents.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (optional)
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.
-
Analytical Instruments: SDS-PAGE system, UV-Vis spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC system.
-
Standard laboratory equipment: microcentrifuge tubes, pipette, vortex mixer, incubator/shaker.
Pre-Conjugation: Reduction of Protein Disulfide Bonds (if necessary)
If the target cysteine residues are involved in disulfide bonds, a reduction step is required.
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Addition of Reducing Agent:
-
Using TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding to the conjugation step.
-
Using DTT: Add a 10- to 100-fold molar excess of DTT. Incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding the this compound , as its thiol group will compete in the reaction. Removal can be achieved using a desalting column.
-
-
Inert Atmosphere: To prevent re-oxidation of the free thiols, it is recommended to perform the reduction and subsequent conjugation under an inert atmosphere (e.g., by flushing the reaction vessel with nitrogen or argon).
Conjugation Protocol: this compound to Protein
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in the Reaction Buffer or a compatible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup: Add the this compound stock solution to the (reduced) protein solution. The molar ratio of this compound to protein is a critical parameter to optimize. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein. Refer to Table 1 for guidance on optimizing this ratio.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing reagent such as L-cysteine or β-mercaptoethanol can be added to react with any unreacted this compound.
Post-Conjugation: Purification of the PEGylated Protein
Purification is necessary to remove unreacted this compound, unconjugated protein, and any reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and unconjugated protein.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX. This method can be particularly useful for separating species with different degrees of PEGylation.
Data Presentation: Reaction Condition Optimization
The efficiency of the this compound conjugation is influenced by several factors. The following tables summarize key parameters to consider for optimization.
Table 1: Molar Ratio of this compound to Protein
| Molar Ratio (PEG:Protein) | Expected Outcome | Considerations | Reference(s) |
| 5:1 - 10:1 | Good starting point for initial trials. May result in a mix of mono- and di-PEGylated species depending on available cysteines. | Lower ratios minimize the risk of over-PEGylation and aggregation. | |
| 10:1 - 20:1 | Commonly recommended for driving the reaction towards completion. | Higher excess can increase the rate of conjugation but may also lead to non-specific reactions if incubation times are prolonged. | |
| >20:1 | May be necessary for sterically hindered cysteine residues or to achieve higher degrees of PEGylation. | Increased risk of protein aggregation and difficulty in removing excess PEG. |
Table 2: Reaction Buffer and pH
| Buffer | pH Range | Rationale | Potential Issues | Reference(s) |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Mimics physiological conditions and is generally well-tolerated by proteins. Optimal for thiol-maleimide reaction. | Ensure buffer is free of any thiol-containing additives. | |
| HEPES | 7.0 - 7.5 | Good buffering capacity in this range. | --- | |
| Tris | 7.0 - 7.5 | Commonly used, but can have a primary amine that may react with maleimides at higher pH. | At pH > 7.5, the risk of side reactions with amines increases. | |
| Citrate | 5.8 - 6.5 | Can be used to slow down the reaction rate if needed. | Slower reaction kinetics may require longer incubation times. |
Table 3: Reaction Time and Temperature
| Temperature | Time | Considerations | Reference(s) |
| Room Temperature (~25°C) | 2 - 4 hours | Faster reaction kinetics. Convenient for routine conjugations. | |
| 4°C | Overnight | Slower reaction rate, which can be beneficial for sensitive proteins to maintain their stability and for better control of the reaction. |
Characterization of the PEGylated Protein
Thorough characterization is essential to confirm successful conjugation and to determine the degree of PEGylation.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate determination of the molecular weight of the conjugate, allowing for the confirmation of the number of PEG chains attached to the protein.
-
HPLC (Reverse-Phase or Size-Exclusion): Can be used to assess the purity of the conjugate and to separate different PEGylated species.
-
Ellman's Assay: Can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction to determine the conjugation efficiency.
Visualizations
Caption: Experimental workflow for this compound protein bioconjugation.
Caption: Thiol-maleimide reaction mechanism for protein PEGylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation | Incomplete reduction of disulfide bonds. | Increase the molar excess of the reducing agent (TCEP or DTT) and/or the incubation time. Confirm reduction with Ellman's assay. |
| Re-oxidation of free thiols. | Use degassed buffers and perform the reaction under an inert atmosphere. | |
| Inactive this compound. | Use a fresh batch of the PEG reagent. Store it properly, protected from moisture. | |
| Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. | |
| Protein aggregation/precipitation | Protein instability after reduction. | Optimize buffer conditions (e.g., add stabilizers like arginine). Perform the reaction at a lower temperature (4°C). |
| High concentration of PEG reagent. | Reduce the molar excess of this compound. | |
| Multiple PEGylated species | Multiple accessible cysteine residues. | This may be inherent to the protein. IEX can be used to separate different species. |
| Over-PEGylation. | Reduce the molar ratio of PEG to protein and/or the reaction time. |
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with m-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy. This document provides detailed application notes and protocols for the use of m-PEG12-Mal, a discrete polyethylene (B3416737) glycol (PEG) linker, in the development of ADCs.
The this compound linker features a 12-unit PEG chain that imparts hydrophilicity to the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the conjugate. The maleimide (B117702) group facilitates a stable, covalent thioether bond with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide | [1] |
| Molecular Formula | C32H58N2O15 | [2] |
| Molecular Weight | 710.8 g/mol | [2] |
| CAS Number | 88504-24-9 | [2] |
| Purity | Typically >95% | [3] |
| Storage | -20°C in a dry environment |
Key Advantages of Using this compound in ADC Development
-
Enhanced Hydrophilicity: The 12-unit PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs, helping to prevent aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.
-
Defined Spacer Length: As a discrete PEG linker, this compound has a defined length, leading to more homogeneous ADCs with better batch-to-batch reproducibility compared to polydisperse PEG linkers.
-
Stable Conjugation: The maleimide group forms a stable thioether bond with sulfhydryl groups on the antibody, ensuring the integrity of the ADC in circulation until it reaches the target cell.
Quantitative Data on ADCs with PEG Linkers
The following tables summarize quantitative data from studies on ADCs utilizing PEG linkers. While specific data for a linear this compound linker is limited, the provided data for a branched 2xPEG12 linker and other PEG linkers offer valuable insights into the impact of PEGylation on ADC properties.
Table 1: Pharmacokinetic Parameters of Trastuzumab-DM1 Conjugates with Different PEG Linker Architectures (DAR ~8)
| Linker Architecture | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*day/mL) |
| Linear PEG24 | High | Lower |
| Pendant (2 x PEG12) | Low | Nearly 3-fold higher than linear PEG24 |
Data adapted from a study comparing linear versus branched PEG linkers on a high drug-to-antibody ratio (DAR) ADC. This suggests that a branched PEG12 configuration can significantly improve the pharmacokinetic profile.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data suggests that for this particular ADC, PEG linker length had no significant impact on in vitro potency.
Experimental Protocols
The following protocols provide a general framework for the development of an ADC using a this compound linker. Optimization of specific parameters may be required for different antibodies and payloads.
Protocol 1: Conjugation of a Drug to this compound (if not pre-conjugated)
This protocol assumes the cytotoxic drug has a reactive group (e.g., an amine) that can be conjugated to a variant of the PEG linker containing an activated ester (e.g., Mal-PEG12-NHS ester).
Materials:
-
Cytotoxic drug with a primary amine
-
Mal-PEG12-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the cytotoxic drug and a 1.2-fold molar excess of Mal-PEG12-NHS ester in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight if required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the drug-linker conjugate (Drug-PEG12-Mal) by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the Drug-PEG12-Mal conjugate as a solid.
Protocol 2: Antibody Reduction and Conjugation with Drug-PEG12-Mal
This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody to generate free sulfhydryl groups, followed by conjugation with the Drug-PEG12-Mal construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution
-
Drug-PEG12-Mal conjugate dissolved in DMSO
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Centrifugal concentrators
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Antibody Reduction:
-
Add a 5 to 10-fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 2-4).
-
Incubate at 37°C for 30-60 minutes.
-
Immediately purify the reduced antibody using a desalting column pre-equilibrated with conjugation buffer to remove excess TCEP.
-
-
Conjugation Reaction:
-
Immediately after purification, add a 5 to 10-fold molar excess of the Drug-PEG12-Mal solution (in DMSO) to the reduced antibody. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine or cysteine (relative to the Drug-PEG12-Mal) to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and quenching agent using a desalting column or size-exclusion chromatography (SEC).
-
Concentrate the purified ADC using a centrifugal concentrator.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the in vitro potency of the newly synthesized ADC.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (low or no antigen expression)
-
Complete cell culture medium
-
96-well plates
-
Synthesized ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration that inhibits 50% of cell growth).
Visualizations
ADC Conjugation Workflow
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
General Mechanism of Action for an ADC
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for the preclinical evaluation of an Antibody-Drug Conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Step-by-Step Protein PEGylation using m-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1]
This document provides a detailed, step-by-step guide for the PEGylation of proteins using methoxy-PEG12-maleimide (m-PEG12-Mal). The maleimide (B117702) functional group exhibits high specificity for the sulfhydryl group of cysteine residues within a protein, forming a stable thioether bond.[1] This site-specific conjugation is advantageous for producing more homogeneous PEGylated protein products, provided that a free cysteine is available and accessible on the protein surface.
These application notes will cover the essential protocols from protein preparation and the PEGylation reaction to the purification and characterization of the final PEGylated conjugate.
Materials and Reagents
-
Protein of interest with at least one accessible free cysteine residue
-
m-PEG12-Maleimide (m-PEG(12)-Mal)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
L-Cysteine or N-acetylcysteine (for quenching)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Analytical instruments (SDS-PAGE apparatus, Mass Spectrometer, HPLC system)
-
Standard laboratory equipment (pipettes, tubes, stirrer, centrifuge, etc.)
Experimental Workflow
The overall workflow for protein PEGylation with this compound involves several key stages: protein preparation, the PEGylation reaction, purification of the conjugate, and finally, characterization of the product.
Caption: A schematic overview of the protein PEGylation workflow.
Experimental Protocols
Protocol 1: Protein Preparation and Thiol Reduction
For efficient and specific PEGylation at cysteine residues, it is crucial to ensure that the target sulfhydryl groups are in a reduced state. Many proteins contain cysteine residues that form intramolecular disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step is often necessary.
-
Protein Solution Preparation: Dissolve the protein of interest in a suitable buffer, such as PBS, at a pH between 6.5 and 7.5. A typical protein concentration is 1-10 mg/mL. The buffer should be deoxygenated to minimize re-oxidation of the sulfhydryl groups.
-
Disulfide Bond Reduction (if necessary):
-
Prepare a stock solution of a reducing agent, such as TCEP. TCEP is recommended as it is stable and does not contain a free thiol that could react with the maleimide reagent.
-
Add a 5-10 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
-
Removal of Reducing Agent (Optional but Recommended): If a thiol-containing reducing agent like DTT was used, it must be removed before adding the this compound. This can be achieved by buffer exchange using a desalting column or dialysis. For TCEP, this step is generally not required due to its lack of reactivity with maleimides.
Protocol 2: m-PEG12-Maleimide Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound at a concentration of 10-20 mM in anhydrous DMF or DMSO.
-
Vortex the solution until the reagent is fully dissolved. This stock solution should be prepared fresh before each use.
Protocol 3: PEGylation Reaction
The molar ratio of this compound to the protein is a critical parameter that influences the efficiency of the PEGylation reaction. A molar excess of the PEG reagent is typically used to drive the reaction to completion.
-
Reaction Setup: While gently stirring the reduced protein solution from Protocol 1, add the freshly prepared this compound stock solution (from Protocol 2). A typical starting point is a 10-20 fold molar excess of this compound over the protein.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with continuous gentle stirring. The optimal reaction time may vary depending on the protein and should be determined empirically.
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
Protocol 4: Quenching the Reaction
To stop the PEGylation reaction and consume any unreacted this compound, a quenching agent with a free thiol group is added.
-
Add a quenching agent, such as L-cysteine or N-acetylcysteine, to the reaction mixture at a final concentration that is in molar excess to the initial amount of this compound.
-
Incubate for an additional 30-60 minutes at room temperature.
Protocol 5: Purification of the PEGylated Protein
Purification is necessary to separate the PEGylated protein from unreacted protein, excess PEG reagent, and the quenching agent. Size-Exclusion Chromatography (SEC) is a commonly used method for this purpose due to the size difference between the PEGylated and non-PEGylated protein.
-
Column Equilibration: Equilibrate an SEC column with a suitable buffer (e.g., PBS). The choice of the column resin will depend on the molecular weight of the protein and the PEGylated conjugate.
-
Sample Loading and Elution: Load the quenched reaction mixture onto the equilibrated SEC column. Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein is expected to elute earlier than the unreacted protein due to its larger hydrodynamic radius.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the fractions containing the pure PEGylated protein and concentrate if necessary using an appropriate method such as ultrafiltration.
Characterization of the PEGylated Protein
Thorough characterization is essential to confirm the success of the PEGylation and to determine the properties of the final product.
SDS-PAGE Analysis
SDS-PAGE is a straightforward method to qualitatively assess the extent of PEGylation. The attachment of the this compound to the protein will result in an increase in its apparent molecular weight, causing a shift in its migration on the gel.
-
Procedure: Run samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Expected Results: The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unreacted protein. The homogeneity of the purified product can also be assessed.
Mass Spectrometry (MS)
Mass spectrometry provides a more precise determination of the molecular weight of the PEGylated protein, confirming the covalent attachment of the this compound and allowing for the determination of the degree of PEGylation (the number of PEG chains per protein molecule).
-
Procedure: Analyze the purified PEGylated protein using techniques such as MALDI-TOF or ESI-MS.
-
Expected Results: The mass spectrum of the PEGylated protein will show a mass increase corresponding to the molecular weight of the attached this compound moiety (or multiples thereof if more than one cysteine is modified).
High-Performance Liquid Chromatography (HPLC)
HPLC techniques, such as Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC), can be used to assess the purity and homogeneity of the PEGylated product.
-
Procedure: Analyze the purified PEGylated protein using a suitable HPLC method.
-
Expected Results: The PEGylated protein should elute as a distinct peak, separated from the unreacted protein and other impurities.
Quantitative Data Summary
The efficiency of PEGylation and the properties of the resulting conjugate can be quantified and should be carefully documented. The following table provides a template for summarizing key quantitative data.
| Parameter | Method of Determination | Example Result (for a hypothetical 50 kDa protein) |
| PEGylation Efficiency (%) | Densitometry of SDS-PAGE or HPLC peak area analysis | > 90% |
| Degree of PEGylation | Mass Spectrometry | 1.0 (for mono-PEGylation) |
| Yield of Purified Product (%) | Protein concentration measurement (e.g., A280) | 60-80% |
| Purity of Final Product (%) | HPLC peak area analysis | > 95% |
| Residual Biological Activity (%) | Relevant bioassay for the specific protein | 85% |
Note: The example results are illustrative and will vary depending on the specific protein and reaction conditions.
Signaling Pathway and Logical Relationships
The core of this protocol is the specific chemical reaction between the maleimide group of this compound and the thiol group of a cysteine residue on the protein.
Caption: The reaction mechanism of thiol-maleimide conjugation.
Conclusion
The protocol described provides a comprehensive guide for the site-specific PEGylation of proteins using this compound. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined PEGylated proteins with improved therapeutic potential. It is important to note that optimization of the reaction parameters, such as the molar ratio of PEG to protein and the incubation time, may be necessary for each specific protein to achieve the desired outcome.
References
Application Notes and Protocols for m-PEG12-Mal Surface Modification of Nanoparticles
Topic: m-PEG12-Mal for Surface Modification of Nanoparticles Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic efficacy. The introduction of a hydrophilic PEG layer onto the nanoparticle surface imparts "stealth" characteristics, which helps to reduce opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). This ultimately prolongs the systemic circulation time of the nanoparticles, increasing their chances of reaching the target tissue.[1][2]
The this compound linker is a heterobifunctional molecule featuring a methoxy-terminated PEG chain with 12 ethylene (B1197577) glycol units and a terminal maleimide (B117702) group. The PEG chain provides the desirable stealth properties, while the maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or small molecule drugs, through a stable thioether bond. This specific and efficient maleimide-thiol "click" chemistry occurs under mild, physiological conditions (pH 6.5-7.5), making it an attractive method for attaching targeting ligands or therapeutic payloads to the nanoparticle surface.[3]
These application notes provide a comprehensive overview of the use of this compound for the surface modification of various nanoparticle platforms, including detailed experimental protocols, expected characterization data, and visualizations of the key processes involved.
Key Applications
-
Prolonged Systemic Circulation: The hydrophilic PEG chains form a protective layer that reduces protein adsorption and recognition by the immune system, leading to longer half-lives in vivo.[1][2]
-
Targeted Drug Delivery: The maleimide group serves as a reactive handle for the covalent attachment of targeting moieties, enabling the nanoparticles to specifically bind to and be internalized by target cells.
-
Improved Drug Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs encapsulated within the nanoparticles and protect them from degradation.
-
Reduced Immunogenicity: The "stealth" properties imparted by PEGylation can decrease the immunogenic potential of the nanoparticles.
Data Presentation
The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with m-PEG-Mal and subsequent conjugation with thiol-containing ligands.
Table 1: Physicochemical Characterization of Maleimide-Functionalized Liposomes
| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Drug Release at 24h (%) |
| Dox-loaded Liposomes (Lip/Dox) | ~100 | -22.2 | ~60 |
| Maleimide-Lip/Dox (M-Lip/Dox) | ~100 | -39.0 | ~40 |
Data adapted from a study on doxorubicin-loaded liposomes. The maleimide functionalization leads to a significant change in surface charge with minimal impact on particle size, while also providing a more sustained drug release profile.
Table 2: Conjugation Efficiency of Thiol-Containing Ligands to Maleimide-Functionalized PLGA Nanoparticles
| Ligand | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4 |
| cRGDfK Peptide | 3:1 | 2 h | ~100 |
| 11A4 Nanobody | 5:1 | 2 h | 58 ± 12 |
| 11A4 Nanobody | 20:1 | 2 h | ~70 |
Data adapted from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized PLGA nanoparticles. The results highlight that conjugation efficiency is dependent on the nature of the ligand, the molar ratio of reactants, and the reaction time.
Experimental Protocols
These protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems and ligands.
Protocol 1: Surface Modification of Pre-formed Nanoparticles with this compound
This protocol is suitable for nanoparticles that can be functionalized post-synthesis, such as those with available amine or other reactive groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-amine, silica-amine)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Centrifugation/washing setup, dialysis cassettes (10 kDa MWCO), or size-exclusion chromatography (SEC) column.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL. Ensure a homogenous suspension, using sonication if necessary.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group of the PEG linker (if the linker has a carboxyl end for reaction with amine-NPs).
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of PEG linker to surface amine groups on the nanoparticles should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Purify the resulting maleimide-functionalized nanoparticles (NP-PEG12-Mal) to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and resuspension in PBS, dialysis against PBS, or SEC.
-
Protocol 2: Conjugation of Thiol-Containing Ligands to NP-PEG12-Mal
This protocol describes the final step of attaching a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide-functionalized nanoparticles.
Materials:
-
Purified NP-PEG12-Mal suspension in Reaction Buffer (PBS, pH 7.2-7.4)
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine
-
Purification system (as described in Protocol 1)
Procedure:
-
Ligand Preparation (if necessary): If the thiol groups on the ligand are in an oxidized state (disulfide bonds), they must be reduced prior to conjugation. Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Thiol-Maleimide Conjugation:
-
Add the thiol-containing ligand to the purified NP-PEG12-Mal suspension. The optimal molar ratio of maleimide to thiol will vary depending on the ligand, but a starting ratio of 2:1 to 5:1 is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1-5 mM. Incubate for 30 minutes.
-
Final Purification: Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand and quenching agent using an appropriate method such as dialysis or SEC.
-
Characterization: Characterize the final product for size, zeta potential, and conjugation efficiency.
Visualization of Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the surface modification of nanoparticles with this compound.
References
Application Notes and Protocols for Thiol-Specific Labeling with m-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-specific labeling is a cornerstone of bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules at cysteine residues. The use of methoxy-polyethylene glycol-maleimide (m-PEG-Mal) reagents offers a robust method for this purpose. Specifically, m-PEG12-Mal, which features a discrete PEG linker of 12 ethylene (B1197577) glycol units, provides a balance of hydrophilicity and a defined spacer length, making it a valuable tool in drug development, diagnostics, and proteomics research.[1] The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond under mild reaction conditions.[1] This specificity allows for site-directed modification, which is crucial for preserving the biological activity of the labeled molecule.[1][2]
The PEGylation of biomolecules with reagents like this compound can confer several advantageous properties. These include enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles of therapeutic proteins. In the context of antibody-drug conjugates (ADCs), the PEG linker can influence the physicochemical and pharmacokinetic properties of the conjugate, such as solubility, aggregation, and in vivo half-life.
This document provides detailed application notes and experimental protocols for the use of this compound in thiol-specific labeling.
Reaction Mechanism
The core of the labeling strategy is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue. This reaction is most efficient at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable thioether linkage. While the reaction is generally considered stable, it's important to note that the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, potentially leading to thiol exchange, although strategies to enhance stability have been developed.
Caption: Covalent bond formation between a thiol group and this compound.
Applications
The versatility of this compound lends itself to a wide range of applications in research and drug development:
-
PEGylation of Proteins and Peptides: Enhancing the therapeutic properties of protein-based drugs by increasing their half-life and reducing immunogenicity.
-
Antibody-Drug Conjugates (ADCs): Serving as a hydrophilic linker between an antibody and a cytotoxic payload, improving the ADC's solubility and pharmacokinetic profile.
-
Surface Modification: Functionalizing nanoparticles and other surfaces to improve their biocompatibility and reduce non-specific interactions.
-
Proteomics and Protein Analysis: The "PEG-switch" method utilizes maleimide-PEG to detect and quantify the redox state of cysteine residues in proteins. The addition of the PEG chain causes a mobility shift in SDS-PAGE, allowing for the visualization of reduced versus oxidized protein forms.
Quantitative Data Summary
The efficiency of the labeling reaction can be influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes typical experimental parameters and expected outcomes for the labeling of a protein with this compound.
| Parameter | Recommended Range | Typical Outcome/Consideration | Reference |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH can lead to reaction with other nucleophiles. | |
| Molar Excess of this compound | 10-20 fold over protein | A starting point for optimization; higher excess may be needed for dilute protein solutions. | |
| Reaction Time | 2 hours to overnight | Longer incubation times can increase labeling efficiency. | |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for overnight incubations to maintain protein stability. | |
| Labeling Efficiency | >90% | Highly dependent on the accessibility of the cysteine residue and reaction conditions. | |
| Degree of Labeling (DOL) | Variable | Can be controlled by the molar ratio of reagents and is calculated spectrophotometrically. |
Experimental Protocols
Protocol 1: Labeling of a Protein with a Single Cysteine Residue
This protocol provides a general procedure for the conjugation of this compound to a protein containing a free cysteine.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PBS at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the PEG reagent is attached to a fluorescent dye.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis. For separating the PEGylated protein from the un-PEGylated protein, hydrophobic interaction chromatography (HIC) may be effective.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using SDS-PAGE (which will show a band shift for the PEGylated protein) and UV-Vis spectroscopy or mass spectrometry.
-
Caption: Workflow for protein labeling with this compound.
Protocol 2: PEG-Switch Assay for Detecting Protein Thiol Oxidation
This protocol is adapted for the detection of reversibly oxidized cysteine residues.
Materials:
-
Cell lysate or protein sample
-
Blocking buffer (e.g., containing N-ethylmaleimide, NEM)
-
Reducing agent (e.g., DTT or TCEP)
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Blocking of Free Thiols:
-
Incubate the protein sample with a high concentration of a non-PEGylated maleimide, such as NEM (e.g., 50 mM), to block all reduced cysteine residues.
-
-
Removal of Excess Blocking Agent:
-
Remove excess NEM by protein precipitation (e.g., with acetone) followed by resuspension, or by using a desalting column.
-
-
Reduction of Oxidized Thiols:
-
Resuspend the protein in a buffer containing a reducing agent like DTT (e.g., 20 mM) to reduce any reversibly oxidized cysteines back to free thiols.
-
-
Labeling with this compound:
-
Incubate the sample with this compound to label the newly exposed thiol groups.
-
-
Analysis:
-
Analyze the sample by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. A higher molecular weight band will indicate the presence of the this compound conjugate, signifying that the cysteine was originally in an oxidized state.
-
Logical Relationships in Protocol Optimization
Optimizing a labeling protocol involves considering the interplay between various experimental parameters to achieve the desired outcome, which is typically high labeling efficiency with preserved protein function.
Caption: Key parameter relationships in optimizing thiol-specific labeling.
Conclusion
Thiol-specific labeling with this compound is a powerful and versatile technique for the precise modification of biomolecules. By carefully controlling the reaction conditions, researchers can achieve high labeling efficiencies while preserving the integrity and function of the target molecule. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in a variety of research and development settings, from fundamental protein characterization to the design of advanced therapeutic agents.
References
Application Notes and Protocols for Calculating Molar Excess of m-PEG12-Mal for Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the optimal molar excess of methoxy-polyethylene glycol (12 units)-maleimide (m-PEG12-Mal) for successful conjugation to thiol-containing molecules such as proteins, peptides, and other biomolecules. Adherence to these protocols will enable researchers to achieve high conjugation efficiency, leading to reproducible and reliable results in drug development and other research applications.
Introduction to m-PEG-Maleimide Conjugation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. It can enhance solubility, increase in vivo stability by protecting against enzymatic degradation, and reduce immunogenicity. The maleimide (B117702) functional group on this compound reacts specifically with free sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides, to form a stable thioether bond. This high specificity makes maleimide chemistry a popular choice for site-specific modification of biomolecules.
The efficiency of the conjugation reaction is critically dependent on the molar ratio of the PEG-maleimide reagent to the thiol-containing molecule. A molar excess of the PEG reagent is generally required to drive the reaction to completion. However, an excessive amount can lead to difficulties in downstream purification and potential non-specific modifications. Therefore, careful calculation and optimization of the molar excess are crucial for successful conjugation.
Calculating Molar Excess of this compound
The determination of the appropriate molar excess of this compound is a critical first step. A common starting point is a 10- to 20-fold molar excess of the PEG-maleimide reagent over the thiol-containing molecule.[1][2][3] However, the optimal ratio can vary depending on the specific reactants and their concentrations.
Table 1: Recommended Molar Excess of this compound for Conjugation
| Molar Excess (this compound : Thiol) | Application/Consideration | Reference |
| 10 - 20 fold | General starting point for sufficient conjugation. | [1][2] |
| 10 - 50 fold | May be required for dilute protein solutions to achieve high incorporation. |
Calculation Example:
Objective: To conjugate a 5 mg/mL solution of a 50 kDa protein (containing a single free thiol) with this compound. The molecular weight of this compound is approximately 750 g/mol .
-
Calculate the moles of the protein:
-
Concentration = 5 mg/mL = 5 g/L
-
Molecular Weight = 50,000 g/mol
-
Moles of protein = (5 g/L) / (50,000 g/mol ) = 0.0001 mol/L = 0.1 mM
-
-
Determine the target moles of this compound (using a 20-fold molar excess):
-
Moles of this compound = 20 * 0.0001 mol/L = 0.002 mol/L = 2 mM
-
-
Calculate the mass of this compound to add:
-
Molecular Weight of this compound = 750 g/mol
-
Mass = (0.002 mol/L) * (750 g/mol ) = 1.5 g/L = 1.5 mg/mL
-
Therefore, for each mL of the 5 mg/mL protein solution, 1.5 mg of this compound should be added to achieve a 20-fold molar excess.
Experimental Protocols
General Conjugation Protocol
This protocol outlines the fundamental steps for conjugating this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, free of thiols.
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing protein in the conjugation buffer to the desired concentration.
-
Prepare a stock solution of this compound in the conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a free thiol group (e.g., L-cysteine) in a slight molar excess to the initial amount of this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Quantification of Conjugation Efficiency using Ellman's Reagent
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction, thereby determining the conjugation efficiency.
Materials:
-
Ellman's Reagent Solution
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine standard for calibration curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
Measure the free thiol concentration of the protein solution before adding this compound.
-
After the conjugation reaction and purification , measure the free thiol concentration of the conjugated protein.
-
Calculate the conjugation efficiency:
-
Efficiency (%) = [1 - (Free thiols after conjugation / Free thiols before conjugation)] * 100
-
Characterization of the Conjugate
Confirmation of successful conjugation and characterization of the final product are essential.
Table 2: Techniques for Characterization of PEGylated Proteins
| Technique | Purpose | Reference |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. | |
| Reverse-Phase HPLC (RP-HPLC) | To separate the conjugated protein from the unconjugated protein and unreacted PEG, allowing for quantification of the conjugation efficiency. | |
| Mass Spectrometry (MALDI-TOF or LC-MS) | To confirm the exact mass of the PEGylated protein and determine the degree of PEGylation (number of PEG chains per protein). | |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the final conjugate. |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this compound conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction scheme of maleimide-thiol conjugation.
References
Application Notes and Protocols for m-PEG12-Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction buffer conditions and protocols for the successful conjugation of m-PEG12-Maleimide (m-PEG12-Mal) to thiol-containing molecules, such as proteins, peptides, and other biomolecules. Adherence to these guidelines will ensure high reaction efficiency, specificity, and stability of the resulting conjugate.
Introduction
The reaction between a maleimide (B117702) and a thiol group, a Michael addition reaction, is a cornerstone of bioconjugation chemistry.[1][2] It allows for the specific and covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins and peptides by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The this compound reagent is particularly useful for these applications, offering a discrete PEG linker for precise control over the modification.
The success of the maleimide-thiol conjugation is highly dependent on the reaction buffer conditions.[1] Key parameters such as pH, buffer composition, temperature, and reactant concentrations must be carefully controlled to achieve optimal results.
Data Presentation: Optimizing Reaction Buffer Conditions
The following tables summarize the critical parameters for successful this compound conjugation reactions.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3]
Table 2: Recommended Buffer Systems and Components
| Recommended Buffers | Concentration Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 10 - 100 mM | Commonly used, ensure it is free of thiols. |
| HEPES | 10 - 100 mM | Good buffering capacity in the optimal pH range. |
| MOPS | - | Suitable alternative to phosphate (B84403) and HEPES buffers. |
| Tris | 10 - 100 mM | Use with caution; can compete with thiol reaction at higher pH. |
| Additives | ||
| EDTA | 1 - 5 mM | Chelating agent to prevent metal-catalyzed oxidation of thiols. |
Table 3: Reaction Temperature and Time
| Temperature | Typical Reaction Time | Recommended Use |
| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction kinetics. |
| 4°C | 8 - 16 hours (overnight) | Recommended for sensitive proteins to minimize degradation. |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a thiol-containing protein.
Protocol 1: General Protein Conjugation with m-PEG12-Maleimide
Materials:
-
Thiol-containing protein
-
m-PEG12-Maleimide
-
Degassed Reaction Buffer (e.g., PBS, HEPES, pH 7.0 - 7.5)
-
Anhydrous DMSO or DMF for dissolving this compound
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching reagent: small molecule thiol (e.g., cysteine, 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, proceed to Protocol 2.
-
-
m-PEG12-Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the m-PEG12-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.
-
-
Conjugation Reaction:
-
Add the m-PEG12-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Reduction of Disulfide Bonds Prior to Conjugation
Materials:
-
Protein with disulfide bonds
-
TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Degassed Reaction Buffer (pH 7.0 - 7.5)
Procedure:
-
Reduction with TCEP (Preferred Method):
-
Add a 10-fold molar excess of TCEP to the protein solution in the degassed reaction buffer. TCEP is stable, odorless, and does not need to be removed before adding the maleimide reagent.
-
Incubate for 20-30 minutes at room temperature.
-
The reduced protein is now ready for conjugation as described in Protocol 1.
-
-
Reduction with DTT:
-
Add a 10-fold molar excess of DTT to the protein solution. DTT is most effective at pH > 7.
-
Incubate for 30 minutes at room temperature.
-
Crucially, excess DTT must be removed before adding the this compound , as it will compete for the maleimide. Removal can be achieved by dialysis or using a desalting column.
-
Mandatory Visualizations
Caption: Reaction mechanism of m-PEG12-Maleimide with a thiol group.
Caption: General experimental workflow for m-PEG12-Maleimide conjugation.
References
Application Notes and Protocols for the Purification of m-PEG12-Mal Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol-maleimide (m-PEG-Mal) reagents are extensively utilized in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other molecules. The covalent attachment of a polyethylene (B3416737) glycol (PEG) chain, a process known as PEGylation, can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, and reducing immunogenicity.[1] The m-PEG12-Mal variant, featuring a discrete PEG chain of 12 ethylene (B1197577) glycol units, offers a defined and homogeneous modification, which is critical for the development of consistent and well-characterized biotherapeutics.
The maleimide (B117702) group provides a highly selective reactive handle for conjugation to free sulfhydryl groups, such as those found in cysteine residues of proteins and peptides, forming a stable thioether bond.[2] However, the PEGylation reaction mixture is often heterogeneous, containing the desired conjugate alongside unreacted PEG, unreacted biomolecule, and various side products.[] Therefore, a robust purification strategy is paramount to isolate the pure this compound conjugate and ensure its safety and efficacy.
These application notes provide a comprehensive overview and detailed protocols for the purification of this compound conjugates, addressing the common challenges and outlining effective analytical techniques for characterization.
Principles of Purification
The purification of this compound conjugates leverages the physicochemical differences between the desired product and the impurities. The primary separation techniques employed are chromatographic, each exploiting a different molecular property.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] The PEGylated conjugate, being larger than the unreacted biomolecule and this compound, will elute earlier from the column. SEC is particularly effective for removing small molecule impurities.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[4] The attachment of the neutral PEG chain can shield charged residues on the biomolecule, altering its overall charge and allowing for separation from the un-PEGylated form.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain decreases the overall hydrophobicity of the conjugate compared to the native biomolecule, enabling their separation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under high salt conditions. Similar to RP-HPLC, the PEG chain alters the hydrophobicity of the conjugate, facilitating its separation.
Challenges in Purification
Several challenges can arise during the purification of this compound conjugates:
-
Heterogeneity of the Reaction Mixture: PEGylation reactions can result in a mixture of mono-, multi-, and positional isomers of the PEGylated product, in addition to unreacted starting materials.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, forming an unreactive maleamic acid. This can occur both with the starting this compound reagent and the final conjugate if purification conditions are not optimized.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation. This is a crucial consideration for the long-term stability of the purified conjugate.
Experimental Workflow
The general workflow for the purification and characterization of this compound conjugates involves several key steps, from the initial reaction to the final analysis of the purified product.
References
Application Notes and Protocols for m-PEG12-Mal in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol-maleimide with a 12-unit PEG chain (m-PEG12-Mal) is a heterobifunctional linker that plays a pivotal role in the development of targeted drug delivery systems. Its monodisperse PEG chain enhances the solubility and pharmacokinetic properties of the conjugate, while the terminal maleimide (B117702) group allows for specific and stable covalent attachment to thiol-containing molecules, such as cysteine residues on antibodies or engineered thiol groups on nanoparticles and small molecule drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted therapeutic delivery.
Applications of this compound in Targeted Drug Delivery
The unique properties of this compound make it a versatile tool in bioconjugation for creating advanced drug delivery platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound serves as a flexible spacer that connects a potent cytotoxic payload to a monoclonal antibody (mAb). This conjugation strategy offers several advantages:
-
Site-Specific Conjugation: The maleimide group reacts specifically with thiol groups, which can be engineered into the antibody structure at specific sites. This allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with predictable properties.[1]
-
Improved Pharmacokinetics: The hydrophilic PEG chain can help to improve the solubility and stability of the ADC, potentially leading to a longer circulation half-life and reduced aggregation.[2][3]
-
Enhanced Therapeutic Index: By improving the stability and pharmacokinetic profile, PEGylated linkers can contribute to a better therapeutic index, maximizing the drug's efficacy while minimizing off-target toxicity.[3]
Nanoparticle-Based Drug Delivery
This compound is also instrumental in the surface functionalization of nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), for targeted drug delivery.
-
Targeting Ligand Attachment: The maleimide group can be used to conjugate targeting ligands, such as antibodies, antibody fragments, or peptides containing cysteine residues, to the nanoparticle surface. This facilitates active targeting of the drug-loaded nanoparticles to specific cells or tissues.[4]
-
Stealth Properties: The PEG component of the linker provides a "stealth" characteristic to the nanoparticles, reducing their recognition and clearance by the mononuclear phagocyte system (MPS). This prolongs their circulation time and increases the probability of reaching the target site.
-
Controlled Drug Release: The design of the nanoparticle and the linker can influence the drug release profile, allowing for sustained or triggered release at the target site.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies involving PEGylated linkers in targeted drug delivery systems. While specific data for this compound is not always available, the provided data for similar PEG linkers offer valuable insights.
Table 1: Drug-to-Antibody Ratio (DAR) in ADCs with PEGylated Maleimide Linkers
| Antibody Target | Payload | Linker Type | Average DAR | Reference |
| HER2 | PBD dimer | Dual-maleimide | 1 | |
| CD30 | MMAE | mc-vc-PAB | ~4 | |
| HER2 | MMAF | Maleimide | ~2 | |
| Trop-2 | MMAE | Valine-Lysine-PAB-mPEG24 | 4 or 8 |
Table 2: Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles
| Nanoparticle Type | Drug | m-PEG-Mal Functionalization | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| PLGA-PEG | Docetaxel | Yes (for targeting) | ~1% | Not Specified | |
| PLGA | Ropinirole HCl | No | 16-23% | High | |
| mPEG-PCL micelles | SN-38 | No | Varies (max at 1:2-1:3 PEG:PCL ratio) | Varies | |
| PLGA-PEG-Mannose | Rifampicin | Yes (for targeting) | 13.7 ± 0.7% | 81.2 ± 6.3% |
Table 3: Pharmacokinetic Parameters of ADCs with PEGylated Linkers
| ADC | Linker | Clearance Rate (mL/day/kg) | Half-life | Reference |
| ADC-PSAR12 | Polysarcosine-based | 15.8 | Not Specified | |
| ADC-PEG12 | PEG12-based | 47.3 | Not Specified | |
| Affibody-MMAE (HP10KM) | 10 kDa PEG | Not Specified | 219.0 min |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol describes a general procedure for the site-specific conjugation of this compound to an antibody with available cysteine residues.
Materials:
-
Thiol-containing monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Reducing agent (e.g., TCEP, DTT)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Quenching solution: N-acetylcysteine or cysteine solution
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Antibody Reduction (if necessary):
-
If the antibody's cysteine residues are involved in disulfide bonds, a reduction step is required.
-
Dissolve the antibody in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced antibody solution while gently stirring.
-
The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., 10-fold molar excess of N-acetylcysteine over this compound) and incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated this compound and other small molecules by SEC or dialysis.
-
The purified ADC can be concentrated using an appropriate centrifugal filter unit.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: Preparation of this compound Functionalized PLGA Nanoparticles
This protocol outlines the synthesis of drug-loaded PLGA nanoparticles and their subsequent surface functionalization with this compound for active targeting.
Materials:
-
PLGA-PEG-COOH copolymer
-
This compound
-
Drug to be encapsulated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water)
-
Dialysis membrane
Procedure:
-
Preparation of Drug-Loaded PLGA-PEG-COOH Nanoparticles:
-
Dissolve the PLGA-PEG-COOH copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic phase dropwise to a vigorously stirring aqueous phase to induce nanoparticle formation via nanoprecipitation.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow for solvent evaporation.
-
Purify the nanoparticles by centrifugation and washing or by dialysis to remove the organic solvent and unencapsulated drug.
-
-
Activation of Carboxyl Groups on Nanoparticles:
-
Resuspend the purified nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the terminal carboxyl groups of the PEG chains.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of this compound:
-
This step assumes a variant of this compound with a terminal amine group for reaction with the activated carboxyl groups. Alternatively, a thiol-containing peptide can be conjugated to the maleimide end of the nanoparticles prepared with a maleimide-terminated polymer. For this protocol, we will assume the conjugation of a thiol-containing targeting ligand to maleimide-functionalized nanoparticles.
-
Prepare PLGA-PEG-Maleimide nanoparticles using a similar nanoprecipitation method with a maleimide-terminated polymer.
-
Dissolve the thiol-containing targeting ligand (e.g., a cysteine-containing peptide) in a conjugation buffer (PBS, pH 7.0-7.5).
-
Add the targeting ligand solution to the maleimide-functionalized nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Separate the functionalized nanoparticles from unreacted targeting ligands and other reagents by centrifugation and washing or by dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the drug loading (DL%) and encapsulation efficiency (EE%) using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Confirm the successful conjugation of the targeting ligand using techniques like FTIR, NMR, or by quantifying the amount of conjugated ligand.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Targeted Drug Delivery
The efficacy of targeted therapies often relies on the modulation of specific cellular signaling pathways. For instance, ADCs targeting the HER2 receptor can disrupt downstream signaling cascades that promote cancer cell proliferation and survival. The cytotoxic payloads delivered by these ADCs, such as tubulin inhibitors, then induce cell death through mechanisms like apoptosis.
Caption: HER2 signaling pathway and ADC mechanism of action.
The released cytotoxic payload, such as a tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.
Caption: Caspase-mediated apoptosis pathway induced by ADC payloads.
Experimental Workflows
The following diagrams illustrate the general workflows for the preparation and characterization of this compound based drug delivery systems.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Workflow for functionalized nanoparticle preparation.
Conclusion
This compound is a valuable and versatile linker for the development of targeted drug delivery systems. Its well-defined structure and bifunctional nature enable the precise construction of sophisticated ADCs and functionalized nanoparticles with improved therapeutic properties. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments aimed at harnessing the full potential of this compound in advancing targeted therapies. Careful optimization of conjugation conditions and thorough characterization of the final conjugates are crucial for achieving desired therapeutic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols: m-PEG12-Mal in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications due to their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix.[1][2][3] Among the various crosslinking chemistries, the use of maleimide-functionalized PEG (PEG-Mal) offers significant advantages, particularly when reacted with thiol-containing molecules via a Michael-type addition.[2] This reaction is highly specific, proceeds rapidly under physiological conditions without the need for cytotoxic initiators, and allows for the stoichiometric incorporation of bioactive ligands.[4]
This document provides detailed application notes and protocols for the use of methoxy-PEG12-Maleimide (m-PEG12-Mal) and other multi-arm PEG-maleimide derivatives in the formation of hydrogels for applications such as drug delivery and cell encapsulation.
Principle of Thiol-Maleimide Crosslinking
The formation of PEG-maleimide hydrogels is based on the Michael-type addition reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, also known as a thiol-maleimide "click" reaction, is highly efficient and forms a stable thioether bond. The reaction proceeds readily at physiological pH and temperature, making it ideal for encapsulating sensitive biological materials like cells and proteins.
The gelation time and the mechanical properties of the resulting hydrogel can be tuned by several factors, including the concentration of the PEG macromers, the pH of the buffer solution, and the temperature. For instance, more rapid gel formation is observed under basic conditions, which favors the deprotonation of thiol groups to the more reactive thiolate anions.
Below is a diagram illustrating the fundamental thiol-maleimide reaction for hydrogel crosslinking.
Caption: Thiol-Maleimide Michael Addition Reaction.
Applications
PEG-maleimide hydrogels are versatile biomaterials with a wide range of applications in regenerative medicine and drug delivery.
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic proteins, growth factors, and small molecule drugs for sustained release. The release kinetics can be controlled by modulating the hydrogel's mesh size and degradation rate. For example, incorporating enzyme-cleavable peptide sequences into the crosslinker can facilitate on-demand drug release in the presence of specific proteases.
-
Cell Encapsulation and Tissue Engineering: The cytocompatible nature of the thiol-maleimide reaction allows for the encapsulation of living cells within the hydrogel matrix. These hydrogels can serve as scaffolds that support cell growth, differentiation, and tissue formation. By incorporating cell adhesion peptides (e.g., RGD), the hydrogel can be bio-functionalized to promote cell attachment and signaling.
-
In Situ Gel Formation: The rapid gelation kinetics at physiological conditions make PEG-maleimide hydrogels suitable for in situ formation. This allows for minimally invasive delivery of the hydrogel precursors as a liquid, which then crosslinks within the target tissue to form a solid implant that conforms to the defect shape.
Quantitative Data Summary
The physical properties of PEG-maleimide hydrogels can be tailored by adjusting the formulation parameters. The following tables summarize key quantitative data from the literature.
Table 1: Effect of Formulation Parameters on Gelation Time.
| Total Polymer Concentration (wt%) | Buffer pH | Temperature (°C) | Gelation Time |
| 18.4 | 6.5 | 25 | > 24 hours |
| 18.4 | 7.5 | 25 | ~ 10 minutes |
| 18.4 | 8.0 | 25 | ~ 5 minutes |
| 18.4 | 7.5 | 37 | ~ 5 minutes |
| 10.0 | 7.5 | 37 | ~ 30 minutes |
Table 2: Mechanical and Physical Properties of PEG-Maleimide Hydrogels.
| PEG MW (kDa) | Polymer Concentration (wt%) | Crosslinker | Storage Modulus (G') (Pa) | Swelling Ratio (Wet/Dry Mass) |
| 20 | 4.0 | GPQ-W Peptide | ~100 | Not Reported |
| 20 | Not Specified | Dithiol | Not Reported | ~23 ± 3 |
| Not Specified | 5 | LAP (photoinitiator) | Varies with LAP conc. | Not Reported |
| 10 | 10 | Not Specified | ~1600 | Not Reported |
| 3.4, 8, 12 | 15 | DTT | 0.7 - 20.6 kPa | Decreases with DTT |
Experimental Protocols
Protocol 1: Preparation of a Basic PEG-Maleimide Hydrogel
This protocol describes the formation of a hydrogel using a four-arm PEG-Maleimide (PEG-4Mal) and a dithiol crosslinker (e.g., dithiothreitol (B142953) - DTT).
Materials:
-
4-arm PEG-Maleimide (e.g., 20 kDa)
-
Dithiothreitol (DTT) or other suitable dithiol crosslinker
-
Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of 4-arm PEG-Maleimide in the desired buffer (e.g., 4% w/v).
-
Prepare a stock solution of the dithiol crosslinker in the same buffer. The molar ratio of maleimide to thiol groups should be stoichiometric (1:1) for optimal crosslinking.
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, add the calculated volume of the PEG-Maleimide solution.
-
Add the corresponding volume of the dithiol crosslinker solution to the PEG-Maleimide solution.
-
Immediately vortex the mixture for 5-10 seconds to ensure homogeneity.
-
Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes. The gel can be cast into any desired shape by performing the mixing in a suitable mold.
-
Below is a workflow diagram for the hydrogel preparation.
Caption: Experimental Workflow for PEG-Maleimide Hydrogel Formation.
Protocol 2: Encapsulation of Cells in a Biofunctionalized PEG-Maleimide Hydrogel
This protocol is adapted for cell encapsulation and includes the incorporation of an adhesive peptide (RGD).
Materials:
-
4-arm PEG-Maleimide (PEG-4Mal, e.g., 20 kDa)
-
Cysteine-containing adhesive peptide (e.g., CGRGDS)
-
Protease-degradable peptide crosslinker with terminal cysteines (e.g., GCRDVPMSMRGGDRCG)
-
HEPES buffer (20 mM)
-
Cell suspension in culture medium
Procedure:
-
Prepare Sterile Precursor Solutions:
-
Dissolve the PEG-4Mal and adhesive peptide in separate tubes containing HEPES buffer to the desired concentrations.
-
Dissolve the peptide crosslinker in HEPES buffer.
-
Filter-sterilize all precursor solutions.
-
-
Functionalization of PEG-Maleimide:
-
Mix the PEG-4Mal solution with the adhesive peptide solution. The volume ratio will depend on the desired final concentration of the adhesive peptide.
-
Incubate the mixture for at least 15 minutes at 37°C to allow for the conjugation of the peptide to the PEG-maleimide.
-
-
Cell Encapsulation:
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of the functionalized PEG-Maleimide solution from the previous step.
-
Add the peptide crosslinker solution to the cell-containing PEG-Maleimide solution.
-
Gently pipette to mix, avoiding the formation of air bubbles.
-
Dispense the mixture into a culture plate or mold. Gelation will occur, entrapping the cells within the 3D hydrogel network.
-
Add cell culture medium on top of the hydrogel.
-
Signaling Pathway Application: Pro-Angiogenic Factor Delivery
PEG-maleimide hydrogels can be engineered to deliver growth factors that promote angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). The hydrogel serves as a depot for the sustained release of VEGF, which activates signaling pathways in endothelial cells, leading to blood vessel formation.
The diagram below illustrates the signaling pathway initiated by the release of VEGF from the hydrogel.
Caption: VEGF Signaling Pathway Activated by Hydrogel Release.
Conclusion
Hydrogels formed using m-PEG-Mal and related multi-arm PEG-maleimide derivatives via thiol-maleimide Michael-type addition offer a robust and versatile platform for a variety of biomedical applications. The mild reaction conditions, rapid and controllable gelation, and the ease of bio-functionalization make these hydrogels particularly well-suited for drug delivery and tissue engineering. The protocols and data provided herein serve as a guide for researchers to develop and characterize PEG-maleimide hydrogels for their specific research needs.
References
- 1. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-maleimide hydrogels for protein and cell delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: m-PEG12-Mal Conjugation
Welcome to the technical support center for m-PEG12-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol groups (cysteine residues) over other nucleophilic groups like amines (lysine residues). At a pH below 6.5, the reaction rate decreases significantly. Conversely, at a pH above 7.5, the maleimide (B117702) group can react with primary amines, and the rate of maleimide hydrolysis increases, leading to non-reactive maleamic acid.
Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is crucial to reduce disulfide bonds prior to conjugation. Maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds. Failure to reduce existing disulfide bridges will result in low or no conjugation.
Q3: Which reducing agent should I use, and does it need to be removed before adding the this compound?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. It is effective over a broad pH range, stable, odorless, and, most importantly, does not contain a thiol group itself. This means it does not need to be removed before adding the maleimide reagent.
Dithiothreitol (DTT) is another common reducing agent; however, it contains thiol groups and will compete with your target molecule for reaction with the this compound. Therefore, excess DTT must be removed after reduction and before adding the maleimide, typically using a desalting column or buffer exchange.
Q4: What molar ratio of this compound to my molecule should I use?
A molar excess of the this compound reagent is generally recommended to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent relative to the thiol-containing molecule. However, the optimal ratio can depend on the specific properties of your molecule, and for larger molecules or nanoparticles, this ratio may need to be optimized.
Q5: How can I prevent hydrolysis of the this compound?
Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH. To minimize hydrolysis, it is recommended to prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive Maleimide: The this compound has hydrolyzed due to improper storage or prolonged exposure to aqueous buffer. | Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. |
| Oxidized Thiols: Free thiols on the target molecule have re-oxidized to form disulfide bonds. | Degas buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation. | |
| Inaccessible Cysteine Residues: The target cysteine residues are buried within the protein's structure. | Consider using a denaturant, but be mindful of its impact on protein activity. Perform conjugation under partially denaturing conditions if possible. | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is within the pH 6.5-7.5 range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | |
| Insufficient Molar Ratio: The molar excess of this compound is too low. | Increase the molar excess of the this compound reagent. Start with a 10-20 fold excess and optimize as needed. | |
| Poor Yield of Desired Conjugate | Side Reactions: The maleimide is reacting with primary amines (e.g., lysine (B10760008) residues). | Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols. |
| Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation. | |
| Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and can lead to payload exchange in a thiol-rich environment. | After the initial conjugation, consider adjusting the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure that is not susceptible to the retro-Michael reaction. | |
| Difficulty in Purifying the Conjugate | Heterogeneous Product Mixture: A mix of unreacted starting materials, desired conjugate, and multiple PEGylated species is present. | Utilize appropriate chromatography techniques for separation. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and native protein. Ion exchange chromatography (IEX) can separate species based on the degree of PEGylation. Hydrophobic interaction chromatography (HIC) can also be a useful polishing step. |
| Aggregation: The conjugated protein is aggregating. | Optimize buffer conditions (pH, ionic strength, additives). Analyze the conjugate by SEC to detect and quantify aggregates. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction and this compound Conjugation
-
Prepare the Protein Solution: Dissolve the protein to be conjugated at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain thiols. Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon.
-
Disulfide Bond Reduction (using TCEP):
-
Add TCEP to the protein solution to a final concentration that provides a 2-10 fold molar excess over the protein's disulfide bonds.
-
Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly without removing the TCEP.
-
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).
-
Flush the reaction vial with an inert gas, seal, and incubate. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the PEG linker is attached to a fluorescent dye.
-
-
Quenching the Reaction (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added.
-
Purification: Proceed immediately to purify the conjugate from unreacted this compound and protein using a suitable method like size exclusion chromatography (SEC) or dialysis.
Protocol 2: Purification of the PEGylated Protein using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer, such as PBS, at the recommended flow rate for the column.
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein and unreacted this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
preventing hydrolysis of m-PEG12-Mal during reaction
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG12-Mal for bioconjugation while minimizing hydrolysis of the maleimide (B117702) group.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation efficiency low or non-existent?
Answer: Low conjugation efficiency can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended.
-
Assess Maleimide Reactivity:
-
Potential Cause: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive for conjugation.[1]
-
Solution:
-
Prepare stock solutions of this compound fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Avoid long-term storage of aqueous solutions of maleimides. If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short durations.[1]
-
-
-
Verify Free Thiol Availability:
-
Potential Cause: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This process can be catalyzed by divalent metals.[1]
-
Solution:
-
Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced before conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group, meaning it generally does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range (1.5-8.5).[1]
-
DTT (dithiothreitol): A potent reducing agent, but its activity is optimal at a pH greater than 7. As DTT itself contains a thiol group, any excess must be removed before the conjugation reaction to prevent it from competing with your target molecule for the maleimide.
-
-
Preventing Re-oxidation:
-
Degas your buffers to remove dissolved oxygen.
-
Incorporate a chelating agent like EDTA (1-5 mM) into your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
-
-
-
Optimize Reaction Conditions:
-
Potential Cause: The pH of the reaction buffer is critical. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide can also react with primary amines (e.g., lysine (B10760008) residues). Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.
-
Solution:
-
Prepare fresh reaction buffers and verify the pH before starting the experiment.
-
Maintain the reaction pH within the 6.5-7.5 range.
-
-
-
Evaluate Stoichiometry:
-
Potential Cause: An incorrect molar ratio of this compound to your thiol-containing molecule can impact efficiency.
-
Solution:
-
A 10 to 20-fold molar excess of the maleimide reagent is a common starting point. However, the optimal ratio is highly dependent on the specific molecules being conjugated and should be determined empirically.
-
-
Question: I'm observing unexpected side products or heterogeneity in my final conjugate. What could be the cause?
Answer: The appearance of unexpected species can be due to side reactions.
-
Potential Cause: Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the N-terminus of a protein or the epsilon-amine of lysine residues, leading to a heterogeneous product mixture.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Potential Cause: Thiazine (B8601807) Rearrangement: If you are conjugating a molecule to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
If possible, avoid using peptides with an N-terminal cysteine for conjugation. Acetylation of the N-terminal cysteine can also prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of maleimide hydrolysis? A1: Maleimide hydrolysis is the chemical breakdown of the maleimide ring. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide group. This opens the ring to form a non-reactive maleamic acid, which is unable to participate in the desired thiol conjugation reaction.
Q2: How does temperature affect this compound hydrolysis? A2: Higher temperatures accelerate the rate of maleimide hydrolysis. If you are experiencing significant hydrolysis, consider performing the reaction at a lower temperature, such as 4°C. Be aware that this will also slow down the desired conjugation reaction, so a longer incubation time may be necessary.
Q3: How should I store my this compound? A3: this compound should be stored at -20°C, protected from light and moisture. Before use, allow the reagent to warm to room temperature before opening to prevent condensation of moisture into the vial.
Q4: What buffers are recommended for the conjugation reaction? A4: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5. It is crucial to avoid buffers containing thiols (e.g., DTT or β-mercaptoethanol in the final reaction mixture) as they will compete with your target molecule. While Tris contains a primary amine, at a pH of 7.5 or below, the reaction with thiols is significantly more favorable.
Q5: Can I use TCEP to reduce disulfide bonds in my protein before adding this compound? A5: While TCEP is often preferred because it doesn't contain a thiol, recent studies have shown that TCEP can react directly with maleimides. This side reaction can reduce the yield of your desired conjugate. Therefore, it is recommended to remove or neutralize excess TCEP before adding the maleimide reagent.
Quantitative Data on Maleimide Hydrolysis
The stability of the maleimide group is highly dependent on pH and temperature. The following tables provide an overview of the hydrolysis rates for N-alkyl maleimides, which are structurally similar to the maleimide moiety of this compound.
Table 1: Hydrolysis Rate Constants of 8-arm-PEG10k-maleimide at Different pH and Temperatures
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 5.5 | 20 | Very Slow |
| 5.5 | 37 | Very Slow |
| 7.4 | 20 | 1.24 x 10⁻⁵ |
| 7.4 | 37 | 6.55 x 10⁻⁵ |
Data adapted from a study on 8-arm-PEG10k-maleimide, which shows a significant increase in hydrolysis rate at physiological pH and temperature.
Table 2: Half-life of N-alkyl Thiosuccinimides (Post-Conjugation) at 37°C and pH 7.4
| Compound | Half-life (t₁₂) |
| N-alkyl thiosuccinimide | 27 hours |
This data indicates the stability of the formed conjugate. While the thioether bond is generally stable, the succinimide ring can still undergo hydrolysis post-conjugation.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Protein Preparation: Dissolve your protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.
-
TCEP Addition: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 30-60 minutes at room temperature.
-
TCEP Removal: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer. The reduced protein is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of this compound to a Reduced Protein
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the freshly prepared reduced protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Incubation: Flush the reaction vial with an inert gas, seal, and mix gently. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound.
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: Hydrolysis of m-PEG12-Maleimide.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: m-PEG12-Mal Conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using m-PEG12-Maleimide (m-PEG12-Mal) for conjugation, with a specific focus on potential side reactions with primary amines and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the maleimide (B117702) group in this compound?
The maleimide group of this compound is primarily designed to react with sulfhydryl (thiol) groups (-SH), which are found on the side chains of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond.[1][2]
Q2: Can this compound react with primary amines?
Yes, the maleimide group can react with primary amines, such as the N-terminus of a protein or the epsilon-amine group of lysine (B10760008) residues.[1][3] This is considered a side reaction and is highly dependent on the reaction conditions, particularly the pH.[2]
Q3: At what pH does the reaction with primary amines become significant?
The reaction with primary amines becomes a competitive side reaction at a pH above 7.5. To ensure selectivity for thiol groups, it is recommended to perform the conjugation reaction in a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.
Q4: What other side reactions should I be aware of when using this compound?
Besides the reaction with primary amines, other potential side reactions and stability issues include:
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the ring to form a non-reactive maleamic acid, which can no longer react with thiols. Therefore, aqueous solutions of this compound should be prepared fresh and not stored for long periods.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is not completely irreversible and can undergo a retro-Michael reaction. This is particularly relevant in environments with a high concentration of other thiols, such as glutathione (B108866) in vivo, which can lead to the transfer of the PEG moiety to other molecules.
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial adduct can rearrange to form a stable six-membered thiazine ring. This side reaction is more prominent at neutral and basic pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolyzed this compound: The maleimide group is inactive due to hydrolysis. | Always prepare fresh solutions of this compound immediately before use. Avoid storing the reagent in aqueous buffers. |
| Suboptimal pH: The reaction pH is too low, slowing down the reaction with thiols. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation. | |
| Oxidized or Inaccessible Thiols: The target cysteine residues have formed disulfide bonds or are sterically hindered. | Pre-reduce the protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide reagent. | |
| Heterogeneous Product/Multiple PEGylations | Reaction with Amines: The reaction pH is too high, leading to conjugation at lysine residues. | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols. |
| Loss of Conjugate Stability In Vitro or In Vivo | Retro-Michael Reaction (Thiol Exchange): The thioether linkage is reversing in the presence of other thiols. | After the initial conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid derivative. This can often be achieved by adjusting the pH to 8.5-9.0 after the initial reaction is complete. |
| Unexpected Product Mass with N-terminal Cysteine Peptides | Thiazine Rearrangement: The conjugate has rearranged to form a thiazine structure. | Perform the conjugation reaction under acidic conditions (e.g., pH 5.0) to minimize this side reaction. Alternatively, acetylating the N-terminal amine can prevent the rearrangement. |
Data Presentation
Table 1: pH Dependence of Maleimide Reactivity
| pH Range | Primary Reactant | Relative Reaction Rate (Thiol vs. Amine) | Competing Side Reactions |
| 6.5 - 7.5 | Thiols (-SH) | ~1,000 : 1 (at pH 7.0) | Minimal reaction with amines. |
| > 7.5 | Thiols (-SH) and Primary Amines (-NH2) | Competitively reacts with both groups. | Increased rate of maleimide hydrolysis. |
| < 6.5 | Thiols (-SH) | Slower reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Specific PEGylation
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a pH of 7.2-7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds, pre-treat with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce them.
-
This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added.
-
Purification: Remove excess this compound and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Procedure to Enhance Conjugate Stability
-
Initial Conjugation: Follow steps 1-4 of the General Procedure for Thiol-Specific PEGylation.
-
pH Adjustment: After the initial conjugation, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Hydrolysis Incubation: Incubate the mixture at room temperature or 37°C and monitor the ring-opening by mass spectrometry until the hydrolysis is complete.
-
Neutralization and Purification: Re-neutralize the solution to a pH of 7.0-7.5 and purify the conjugate using SEC or dialysis.
Visualizations
Caption: Reaction pathways of m-PEG12-Maleimide.
Caption: Troubleshooting workflow for PEGylation issues.
References
Technical Support Center: Optimizing m-PEG12-Maleimide Thiol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the m-PEG12-Maleimide thiol reaction. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the m-PEG12-Maleimide thiol reaction?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing competing side reactions.[3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What are the primary side reactions to be aware of, and how does pH influence them?
The primary side reactions in maleimide-thiol chemistry are hydrolysis of the maleimide (B117702) ring, reaction with primary amines, and thiazine (B8601807) rearrangement in the case of N-terminal cysteines.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH. This opens the ring to form an unreactive maleamic acid derivative. Therefore, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of chemoselectivity.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring. This rearrangement is more rapid at neutral or basic pH. Performing the conjugation at a more acidic pH can help to suppress this side reaction.
Q3: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide reagent may have been prematurely hydrolyzed. Always use freshly prepared solutions. For storage, dissolve maleimide-containing reagents in a dry, biocompatible organic solvent like DMSO or DMF.
-
Oxidized or Inaccessible Thiols: The target cysteine residues may have formed disulfide bonds or be sterically inaccessible. Disulfides do not react with maleimides. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect pH: Operating outside the optimal pH range of 6.5-7.5 can significantly decrease reaction rates or increase side reactions.
-
Insufficient Molar Excess of PEG-Maleimide: A 10- to 20-fold molar excess of the PEG-Maleimide reagent over the thiol-containing molecule is generally recommended to drive the reaction to completion.
Q4: How can I improve the in-vivo stability of the resulting conjugate?
The thioether bond formed in the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to cleavage of the conjugate. To enhance in-vivo stability, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0. This ring-opened structure is more stable and less susceptible to the retro-Michael reaction.
Data Summary
Table 1: pH Effects on Thiol-Maleimide Reaction Parameters
| pH Range | Reaction Rate with Thiols | Maleimide Hydrolysis Rate | Reaction with Amines | Thiazine Rearrangement (N-terminal Cys) | Recommendation |
| < 6.5 | Slower | Low | Negligible | Suppressed | Use if slow reaction is desired and amines are present. |
| 6.5 - 7.5 | Optimal | Moderate | Low | Can occur | Optimal range for most applications. |
| > 7.5 | Fast | High | Significant | Accelerated | Avoid due to loss of selectivity and maleimide instability. |
Experimental Protocols
Protocol 1: General Procedure for m-PEG12-Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2).
-
If disulfide bonds are present, add a 10-100 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column if it interferes with downstream applications.
-
-
m-PEG12-Maleimide Solution Preparation:
-
Immediately before use, dissolve the m-PEG12-Maleimide in the reaction buffer (e.g., PBS, pH 7.0-7.4) to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the m-PEG12-Maleimide stock solution to the protein solution to achieve a 10-20 molar excess of the PEG reagent.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if the PEG is conjugated to a fluorescent dye.
-
-
Purification:
-
Remove unreacted m-PEG12-Maleimide and other small molecules by size exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC or mass spectrometry to determine the degree of labeling.
-
Visual Guides
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationship between pH and reaction outcomes.
References
impact of steric hindrance on m-PEG12-Mal conjugation
Technical Support Center: m-PEG12-Mal Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to steric hindrance during this compound conjugation to thiol-containing molecules, such as proteins or peptides.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In this compound conjugation, this occurs when the three-dimensional structure of the target molecule (e.g., a protein) physically blocks the maleimide (B117702) group of the PEG linker from accessing the target thiol group (-SH) on a cysteine residue. This can significantly reduce the efficiency and yield of the conjugation reaction. The bulky nature of molecules can hinder the accessibility of coupling sites.[1]
Q2: How does the location of the cysteine residue affect conjugation efficiency?
A2: The accessibility of the cysteine residue is a critical factor. Cysteines located in sterically hindered regions, such as within deep pockets or at the interface of protein subunits, are less available for conjugation. Conversely, cysteines on exposed loops or flexible termini of a protein are more accessible and will react more efficiently with the this compound. Site-directed mutagenesis can be employed to introduce a cysteine residue at a more accessible location to improve conjugation yields.[2]
Q3: What is the optimal pH for the maleimide-thiol reaction, and how does it relate to steric hindrance?
A3: The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5.[3] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions like the hydrolysis of the maleimide group or reaction with amines (which becomes more significant at pH > 8).[3] While pH doesn't directly alter the physical bulk causing steric hindrance, operating at the optimal pH ensures the highest possible reaction rate for the accessible thiols, which can help maximize the yield despite some level of hindrance.
Q4: Can the length of the PEG chain itself contribute to steric hindrance?
A4: Yes, while a PEG chain can provide a spacer to overcome hindrance on the target molecule, very long or branched PEG chains can also create their own steric bulk.[4] For this compound, the 12-unit PEG chain offers a moderate spacer length. If the conjugation site is highly hindered, a longer PEG linker (e.g., PEG24) might provide the necessary flexibility and reach. However, for some applications, a bulkier, Y-shaped PEG can be more selective due to its own steric hindrance, potentially leading to fewer attachment sites on a protein.
Q5: What are the primary consequences of significant steric hindrance on my conjugation experiment?
A5: The main consequences are:
-
Low Conjugation Yield: The reaction may be incomplete, leaving a large fraction of the protein unconjugated.
-
Increased Reaction Time: The reaction may require significantly longer incubation times to achieve a satisfactory yield.
-
Heterogeneous Product: If a protein has multiple cysteine residues with varying degrees of accessibility, steric hindrance can lead to a mixed population of conjugates with different numbers of PEG chains attached.
-
Need for Excess Reagent: A higher molar excess of the this compound reagent may be necessary to drive the reaction to completion, which can increase costs and complicate purification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The target thiol group is not accessible to the maleimide linker. | 1. Increase Molar Ratio: Use a higher molar excess (e.g., 20-50 fold) of this compound to protein. 2. Extend Reaction Time: Incubate the reaction overnight at 4°C instead of 1-2 hours at room temperature. 3. Optimize pH: Ensure the reaction buffer is within the optimal 6.5-7.5 range. 4. Consider a Longer Linker: If hindrance is severe, switch to a linker with a longer PEG chain (e.g., m-PEG24-Mal) to provide more reach. |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds (e.g., cystine) and are unreactive. | 1. Pre-reduce the Protein: Before adding the PEG-maleimide, treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed prior to conjugation. 2. Avoid DTT/BME: If using DTT or β-mercaptoethanol, they must be completely removed (e.g., via dialysis or desalting column) before adding the maleimide reagent, as they will compete for the reaction. | |
| Incorrect Buffer Composition: Buffer components are interfering with the reaction. | 1. Use Non-Amine Buffers: Avoid buffers containing primary amines like Tris, as they can react with the maleimide at pH > 7.5. 2. Recommended Buffers: Use phosphate-buffered saline (PBS) or HEPES. | |
| Protein Aggregation/Precipitation | Conformational Changes: The conjugation process may be causing the protein to unfold or aggregate. | 1. Adjust Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C). 2. Modify Buffer: Include additives that are known to stabilize your protein, such as non-ionic detergents or glycerol, if compatible with the reaction. |
| Heterogeneous Product Mixture | Multiple Cysteines with Different Accessibility: The protein has several cysteine residues, and steric hindrance allows only some to react, leading to a mix of species. | 1. Optimize Molar Ratio: Carefully titrate the this compound to protein ratio to favor mono-conjugation. 2. Purification: Use chromatography techniques like Size Exclusion (SEC) or Hydrophobic Interaction (HIC) to separate species with different degrees of PEGylation. 3. Protein Engineering: If a single, specific conjugation site is required, use site-directed mutagenesis to remove other accessible cysteine residues. |
Quantitative Data Summary
The efficiency of maleimide-thiol conjugation is highly dependent on the steric accessibility of the thiol group. The table below provides representative data illustrating how molecular size and molar ratios, which are influenced by steric hindrance, affect conjugation outcomes.
| Target Molecule | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) | Key Observation | Reference |
| cRGDfK (small peptide) | 1:1 | 52 ± 7% | For small molecules, steric hindrance has less impact, and high efficiency can be achieved even at low molar ratios. | |
| cRGDfK (small peptide) | 3:1 | ~100% | Increasing the molar excess drives the reaction to completion for accessible thiols. | |
| 11A4 Nanobody (protein) | 5:1 | 58 ± 12% | The larger size and complexity of the protein introduce steric hindrance, requiring a higher molar excess to achieve moderate efficiency. | |
| 11A4 Nanobody (protein) | 20:1 | ~70% | A significant molar excess is needed to overcome the steric hindrance of the bulky protein, but 100% efficiency is still not reached. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation: a. Dissolve or dialyze the protein into a non-amine, phosphate-based buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). b. If the protein's thiols may be oxidized, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
This compound Preparation: a. Immediately before use, dissolve the this compound in a compatible, anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the protein solution. b. Mix gently by inversion or slow rotation. Avoid vigorous vortexing, which could denature the protein.
-
Incubation: a. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): a. To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~50 mM to react with any excess maleimide.
-
Purification: a. Remove unreacted this compound and quenching reagents by using Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Sample Preparation: Collect aliquots of the protein before conjugation ("time 0") and after the reaction is complete.
-
Gel Electrophoresis: a. Mix the protein samples with non-reducing Laemmli sample buffer (to prevent cleavage of disulfide bonds if present). b. Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% gradient gel). c. Run the gel according to the manufacturer's instructions.
-
Visualization: a. Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). b. The PEGylated protein conjugate will appear as a band with a higher molecular weight compared to the unconjugated protein. The "smear" or broadness of the band can indicate the degree of heterogeneity in PEGylation.
Visualizations
References
how to avoid aggregation during m-PEG12-Mal labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during m-PEG12-Mal labeling, with a specific focus on preventing protein aggregation.
Troubleshooting Guide: How to Avoid Aggregation During this compound Labeling
Protein aggregation during this compound labeling is a common issue that can significantly impact yield and the quality of the final conjugate. This guide provides a systematic approach to troubleshoot and prevent aggregation.
Problem: Precipitate or visible aggregates are observed during or after the labeling reaction.
This is a clear indication of protein aggregation. The following sections break down the potential causes and provide step-by-step solutions.
Suboptimal Reaction Buffer Conditions
The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[1]
Question: What are the optimal buffer conditions to prevent aggregation?
Answer:
-
pH Control: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] Within this range, the reaction is highly specific for thiol groups. At a pH above 7.5, reactivity with amines increases, which can lead to non-specific labeling and changes in the protein's surface charge, potentially causing aggregation.[2] Below pH 6.5, the reaction rate with thiols decreases significantly.[2] It is crucial to select a buffer that maintains a stable pH throughout the reaction.
-
Buffer Choice: Use non-amine containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES.[3] Buffers containing primary amines, like Tris, can compete with the target molecule for reaction with the maleimide (B117702) group, especially at a pH above 7.5.
-
Ionic Strength: Both high and low salt concentrations can promote aggregation depending on the protein. It is recommended to start with a physiological ionic strength (e.g., 150 mM NaCl) and optimize if aggregation occurs.
Recommendations:
-
Perform small-scale pilot experiments to screen a range of pH values (e.g., 6.5, 7.0, 7.5) to determine the optimal pH for your specific protein.
-
Ensure the final pH of the reaction mixture is within the optimal range after the addition of all components.
Issues Related to Reducing Agents
To enable labeling, disulfide bonds in the protein often need to be reduced to free thiol groups. The choice and handling of the reducing agent are critical to prevent aggregation.
Question: How can the use of reducing agents contribute to aggregation, and how can this be prevented?
Answer:
-
Thiol-Containing Reducing Agents: Reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) contain free thiols. These thiols will compete with the protein's thiols for reaction with the this compound, reducing labeling efficiency and potentially leading to the formation of small-molecule aggregates.
-
Incomplete Removal of Reducing Agents: If a thiol-containing reducing agent is used, it must be completely removed before adding the this compound. Residual reducing agent will quench the labeling reaction.
-
Use of TCEP: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent and is therefore compatible with the maleimide reaction. It does not need to be removed before adding the maleimide reagent. However, it's important to use the optimal concentration, as a large excess may not be ideal.
Recommendations:
-
Use TCEP as the reducing agent to avoid the need for a removal step. A 50 to 100-fold molar excess of TCEP is often recommended for disulfide reduction.
-
If DTT or BME must be used, ensure its complete removal by using a desalting column or dialysis before initiating the labeling reaction.
High Degree of Labeling and Hydrophobicity
The this compound reagent, while containing a hydrophilic PEG chain, can increase the overall hydrophobicity of the protein upon conjugation, especially with a high degree of labeling. This can lead to intermolecular hydrophobic interactions and aggregation.
Question: How does the degree of labeling affect aggregation, and what is the optimal molar ratio of this compound to protein?
Answer:
-
Increased Hydrophobicity: Covalently attaching multiple this compound molecules can create hydrophobic patches on the protein surface, leading to self-association and aggregation.
-
Molar Ratio: A high molar excess of the this compound reagent can lead to a high degree of labeling and increase the risk of aggregation. While a molar excess is necessary to drive the reaction, an excessive amount can be detrimental. The optimal molar ratio is protein-dependent. For sensitive proteins, a lower molar excess is recommended.
Recommendations:
-
Optimize the Molar Ratio: Perform a titration experiment using different molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that provides sufficient labeling without causing aggregation.
-
Control Reaction Time: A shorter reaction time can help to limit the degree of labeling and reduce the risk of aggregation.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5-20 fold | For sensitive proteins, start with a lower molar excess (e.g., 5-10 fold). For more robust proteins, a higher excess may be tolerated. Optimization is crucial. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. If aggregation occurs, try reducing the protein concentration. |
| Reaction Temperature | 4°C to 25°C | Lowering the temperature (e.g., reacting at 4°C overnight versus room temperature for 2 hours) can slow down the reaction and potentially reduce aggregation. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Monitor the reaction progress to determine the optimal time. Quench the reaction once the desired degree of labeling is achieved. |
Use of Aggregation-Suppressing Excipients
Certain additives, known as excipients, can be included in the reaction buffer to stabilize the protein and prevent aggregation.
Question: What excipients can be used to prevent aggregation during labeling?
Answer:
A variety of excipients can help to maintain protein stability. Their effectiveness is protein-specific, so screening may be necessary.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts via preferential exclusion, increasing the thermodynamic stability of the protein's native state. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions by binding to charged and hydrophobic regions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and can help to solubilize hydrophobic regions, preventing aggregation. |
| Glycerol | 5-20% (v/v) | A polyol that stabilizes proteins through preferential hydration. |
Recommendation:
-
If aggregation is observed, consider adding one or more of these excipients to the reaction buffer. Start with the lower end of the recommended concentration range and optimize as needed.
Experimental Protocols
Protocol 1: General this compound Labeling with Anti-Aggregation Measures
This protocol provides a starting point for conjugating this compound to a protein with built-in steps to minimize aggregation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM Phosphate buffer with 150 mM NaCl, pH 7.0)
-
Optional: Aggregation-suppressing excipients (e.g., Arginine, Sucrose)
-
Quenching solution (e.g., 1 M N-acetyl-L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation and Reduction: a. Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced, add a 20-50 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes.
-
This compound Preparation: a. Immediately before use, dissolve the this compound in the Reaction Buffer or a compatible anhydrous solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the reduced protein solution. A starting point of 10:1 (this compound:protein) is recommended. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein or linker is light-sensitive.
-
Quenching the Reaction: a. To stop the reaction, add a 10-fold molar excess of the quenching solution over the initial amount of this compound. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove excess this compound and other small molecules by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Analysis: a. Characterize the conjugate to determine the degree of labeling and assess for the presence of aggregates using techniques such as SDS-PAGE, SEC-HPLC, and Dynamic Light Scattering (DLS).
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating even when I follow the recommended protocol?
A1: Protein stability is highly specific. Even with an optimized protocol, some proteins are inherently more prone to aggregation. Consider the following:
-
Intrinsic Protein Stability: Your protein may be unstable under the chosen conditions. Try screening a wider range of pH, ionic strength, and excipients.
-
High Local Concentration: During the addition of the this compound (especially if dissolved in an organic solvent like DMSO), high local concentrations can cause protein denaturation and aggregation. Add the reagent slowly while gently mixing.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can damage proteins and lead to aggregation. Aliquot your protein stock to avoid this.
Q2: Can I use a different reducing agent besides TCEP?
A2: Yes, but with caution. DTT and BME are effective reducing agents, but they contain thiols that will react with the maleimide. If you use them, they must be completely removed before adding the this compound, for example, by using a desalting column. TCEP is generally recommended because it simplifies the workflow.
Q3: How can I detect low levels of aggregation that are not visible to the naked eye?
A3: Visual inspection is not sufficient to rule out aggregation. Use the following techniques for accurate detection:
-
Size-Exclusion Chromatography (SEC-HPLC): This is a powerful technique to separate monomers from aggregates and determine the percentage of each.
-
Dynamic Light Scattering (DLS): DLS can detect the presence of larger particles in solution and provide an estimate of their size distribution.
-
SDS-PAGE (non-reducing): High molecular weight bands on a non-reducing SDS-PAGE can indicate the presence of covalent aggregates.
Q4: Is the this compound linker itself contributing to the aggregation?
A4: While the PEG12 spacer is hydrophilic and designed to improve solubility, the overall effect on the protein depends on the specific protein and the degree of labeling. In some cases, the conjugated PEG chains can interact with each other or with hydrophobic patches on the protein, leading to aggregation. If you suspect this is the case, try using a PEG linker with a different length or a different linker chemistry altogether.
Q5: Can I reverse the aggregation once it has occurred?
A5: Reversing aggregation can be very difficult and is often not possible without denaturing and refolding the protein, which can be a complex process with low recovery. The best approach is to prevent aggregation from occurring in the first place by optimizing the labeling conditions. In some cases, mild disaggregating agents or specific buffer conditions might help, but this needs to be evaluated on a case-by-case basis.
Visualizing the Process and Troubleshooting
This compound Labeling Workflow
Caption: Workflow for this compound Labeling with Anti-Aggregation Steps.
Mechanisms of Aggregation During Labeling
Caption: Key Factors and Mechanisms Leading to Protein Aggregation.
Troubleshooting Decision Tree
References
Technical Support Center: Purification of PEGylated Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted m-PEG12-Mal from a protein or antibody conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my conjugate?
Removing unreacted this compound is essential for several reasons. Firstly, excess PEG reagent can interfere with downstream applications and assays, leading to inaccurate quantification and characterization of the conjugate. Secondly, for therapeutic applications, unreacted reagents are considered impurities that must be removed to ensure the safety and efficacy of the final product. Finally, a high-purity conjugate is necessary for obtaining reliable data in functional and structural studies.
Q2: What are the common methods for purifying my conjugate?
The most common methods for removing small molecules like unreacted this compound (Molecular Weight: ~711 Da) from larger protein or antibody conjugates are based on size differences.[1][2][3][4][5] These techniques include:
-
Dialysis: A membrane-based technique that separates molecules based on size by selective diffusion across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and efficient membrane-based method for separating and purifying biomolecules, often used for buffer exchange and desalting.
Q3: How do I choose the most suitable purification method?
The choice of method depends on several factors, including the sample volume, the required purity, the scale of the purification, and the stability of your conjugate. The table below provides a comparison to help you decide.
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on hydrodynamic radius as molecules pass through a porous resin. | Pressure-driven separation across a semi-permeable membrane with tangential flow to prevent fouling. |
| Typical Scale | Lab scale (µL to L) | Analytical to preparative scale (µg to g) | Lab to process scale (mL to thousands of L) |
| Processing Time | Slow (12-48 hours), requires multiple buffer changes. | Fast (minutes to hours) | Very fast (minutes to hours) |
| Resolution | Low; separates small molecules from large ones. | High; can separate aggregates and different PEGylated species. | Low to moderate; primarily for buffer exchange and removing small molecules. |
| Sample Dilution | Can cause sample dilution. | Results in significant dilution. | Can concentrate the sample. |
| Advantages | Simple, requires minimal equipment, gentle on samples. | High resolution, fast for analytical scale, well-established. | Fast, scalable, can concentrate the sample, minimizes membrane fouling. |
| Disadvantages | Slow, potential for sample loss due to nonspecific binding, can lead to sample dilution. | Can be expensive, potential for sample loss on the column, causes dilution. | Requires specialized equipment, potential for shear stress on molecules. |
Troubleshooting Guides
Dialysis
Q: I still see a significant amount of unreacted PEG after dialysis. How can I improve the separation?
-
Increase Dialysis Time and Buffer Changes: Ensure you are dialyzing for a sufficient duration (at least 18-24 hours) with at least two to three buffer changes. Each buffer change re-establishes the concentration gradient, driving more efficient removal of the small molecules.
-
Increase Buffer Volume: Use a dialysis buffer volume that is at least 100-fold greater than your sample volume. A larger volume maintains a steeper concentration gradient.
-
Check Membrane MWCO: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane should be at least 10-20 times smaller than the molecular weight of your conjugate but significantly larger than the this compound (~711 Da). For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is appropriate. For smaller proteins, select the MWCO carefully to ensure retention of your protein of interest.
-
Ensure Proper Agitation: Gently stir the dialysis buffer to prevent localized saturation around the dialysis cassette or tubing, which can slow down diffusion.
Q: My conjugate has precipitated inside the dialysis tubing. What went wrong?
-
Buffer Composition: The dialysis buffer may not be optimal for your protein's stability. Factors like pH being too close to the protein's isoelectric point (pI) or insufficient ionic strength can cause precipitation. Maintain a salt concentration (e.g., 150 mM NaCl) in the dialysis buffer if your protein requires it for solubility.
-
Drastic Buffer Change: Avoid sudden and drastic changes in buffer composition. If you need to remove a component like imidazole, consider a stepwise dialysis with gradually decreasing concentrations.
-
High Protein Concentration: Very high protein concentrations can lead to aggregation and precipitation, especially during buffer exchange. If possible, perform the dialysis at a more moderate protein concentration and then re-concentrate the sample afterward if needed.
Size Exclusion Chromatography (SEC)
Q: My SEC chromatogram shows poor resolution between the conjugate and unreacted PEG. What can I do to optimize it?
-
Select the Right Column: Ensure the fractionation range of your SEC column is appropriate for separating your large conjugate from the very small this compound. For most protein conjugates, a column designed for separating proteins in the range of 10-600 kDa will provide excellent separation.
-
Optimize Flow Rate: Slower flow rates generally increase the interaction time with the resin, leading to better resolution. Try reducing the flow rate to see if peak separation improves.
-
Check for Column Overloading: Injecting too much sample volume or mass can lead to peak broadening and poor separation. As a rule of thumb, the sample volume should not exceed 2-5% of the total column volume.
-
Mobile Phase Composition: Non-specific interactions between your protein and the SEC matrix can cause peak tailing and poor resolution. Increasing the ionic strength of the mobile phase (e.g., by adding 150-300 mM NaCl) can help minimize these secondary electrostatic interactions.
Q: The recovery of my conjugate from the SEC column is low. How can I prevent this?
-
Non-specific Binding: Your protein may be adsorbing to the column matrix or the chromatography system tubing. Including a moderate salt concentration (e.g., 150-300 mM NaCl) in your mobile phase can reduce this.
-
Sample Precipitation/Aggregation: Before loading, centrifuge your sample at high speed (e.g., >10,000 x g for 10 minutes) to remove any pre-existing aggregates that could clog the column frit.
-
Protein Stability: Ensure the mobile phase buffer has a pH and composition that maintains the stability of your conjugate throughout the run.
Tangential Flow Filtration (TFF) / Diafiltration
Q: The TFF purification is taking a very long time. How can I increase the processing speed?
-
Optimize Transmembrane Pressure (TMP): Increasing the TMP can increase the filtrate flux rate, but excessive pressure can lead to membrane fouling and concentration polarization, which ultimately slows down the process. Follow the manufacturer's guidelines to find the optimal TMP for your system and membrane.
-
Increase Crossflow Velocity: A higher crossflow rate helps to "sweep" the membrane surface, reducing the buildup of a polarized layer and maintaining a higher flux.
-
Select the Right Membrane: Ensure the membrane's MWCO is appropriate. A membrane with a MWCO that is 3 to 6 times smaller than the molecular weight of your conjugate is recommended for optimal retention and reasonable flux.
Q: I am losing my conjugate in the permeate/filtrate. What is the problem?
-
Incorrect Membrane MWCO: This is the most common cause. If the MWCO of the membrane is too close to the molecular weight of your conjugate, you will experience product loss. For an antibody of 150 kDa, a 30 kDa or 50 kDa MWCO membrane is generally a safe choice.
-
Membrane Integrity: Check that the TFF cassette or filter is installed correctly and that there are no leaks. Perform an integrity test if recommended by the manufacturer.
-
High TMP: Excessive transmembrane pressure can force your protein through the membrane pores, especially if the MWCO is borderline. Try reducing the pressure.
Experimental Protocols & Workflows
Protocol 1: Purification by Dialysis
This protocol is suitable for removing unreacted this compound from a conjugate solution at a lab scale.
Materials:
-
Conjugate reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare the Membrane: Pre-wet the dialysis membrane in dialysis buffer as per the manufacturer's instructions.
-
Load Sample: Carefully load the conjugate sample into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the ends with clips or caps.
-
Initiate Dialysis: Submerge the sealed dialysis device in a beaker containing dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stir: Place the beaker on a magnetic stir plate and add a stir bar. Stir gently to ensure the buffer remains well-mixed.
-
Perform Buffer Changes: Allow dialysis to proceed for 4-6 hours at 4°C. Discard the used buffer and replace it with fresh dialysis buffer.
-
Continue Dialysis: Repeat the buffer change at least two more times over a period of 18-24 hours.
-
Recover Sample: Carefully remove the dialysis device from the buffer, gently dry the exterior, and recover the purified conjugate solution.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol describes a general procedure for purifying a conjugate using a preparative SEC column.
Materials:
-
Conjugate reaction mixture
-
SEC column with an appropriate fractionation range
-
Chromatography system (e.g., FPLC, HPLC)
-
Mobile phase buffer (e.g., PBS, pH 7.4, with 150 mM NaCl)
-
Fraction collection tubes
Procedure:
-
System Preparation: Equilibrate the SEC column and chromatography system with at least two column volumes of mobile phase buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugate reaction mixture (e.g., 14,000 x g for 10 min) to remove any precipitates or aggregates.
-
Sample Injection: Inject the clarified sample onto the column. The injection volume should be between 0.5% and 2% of the total column volume for optimal resolution.
-
Chromatographic Run: Run the mobile phase at a pre-determined optimal flow rate. Monitor the eluate using a UV detector (typically at 280 nm for proteins).
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram. The first major peak to elute will typically be the high molecular weight conjugate, followed by a later-eluting peak of the low molecular weight unreacted this compound.
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE) to confirm which fractions contain the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 3: Purification by Tangential Flow Filtration (TFF) / Diafiltration
This protocol is for removing unreacted PEG and performing a buffer exchange using a TFF system.
Materials:
-
Conjugate reaction mixture
-
TFF system with pump and reservoir
-
TFF cassette/membrane with appropriate MWCO (e.g., 30 kDa for an antibody)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup: Install the TFF cassette and flush the system with purification-grade water according to the manufacturer's protocol.
-
Equilibration: Equilibrate the system by running diafiltration buffer through it.
-
Load Sample: Add the conjugate reaction mixture to the system reservoir.
-
(Optional) Concentration: If the sample is dilute, concentrate it to a smaller volume by running the TFF system and directing the permeate to waste.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed (constant volume diafiltration). This "washes" the unreacted PEG out of the sample.
-
Buffer Exchange Volume: Continue the diafiltration for 5-7 diavolumes (i.e., 5-7 times the volume of the sample in the reservoir) to ensure >99% removal of the unreacted PEG.
-
Final Concentration: Once diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume.
-
Recover Sample: Recover the purified, buffer-exchanged conjugate from the system reservoir.
References
Validation & Comparative
A Comparative Guide to the Characterization of m-PEG12-Mal Protein Conjugates by Mass Spectrometry
This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of proteins conjugated with m-PEG12-Maleimide (m-PEG12-Mal). It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical strategies for these bioconjugates. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support the objective evaluation of available techniques.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[1][2][3] The this compound reagent is a specific type of PEGylation agent featuring a methoxy-capped PEG chain with 12 ethylene (B1197577) glycol units and a terminal maleimide (B117702) group.[4][5] The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable covalent bond. Accurate and detailed characterization of the resulting conjugate is critical for quality control, ensuring product consistency, efficacy, and safety. Mass spectrometry (MS) stands out as a powerful and indispensable tool for this purpose, providing precise information on molecular weight, degree of PEGylation, and conjugation site.
Mass Spectrometry Techniques for Analyzing PEGylated Proteins
The two primary mass spectrometry techniques for analyzing this compound protein conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). Each offers distinct advantages and is suited for different analytical questions.
-
MALDI-TOF Mass Spectrometry: This technique is often employed for rapid, qualitative assessment of PEGylation. It provides the average molecular weight of the conjugate population and can reveal the degree of PEGylation (the number of PEG chains attached per protein). MALDI-TOF is particularly tolerant of heterogeneous samples and can be used to quickly verify the success of a conjugation reaction by detecting the presence of the desired conjugate alongside any unreacted protein or free PEG.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, especially when coupled with liquid chromatography (LC-MS), is the preferred method for detailed, quantitative characterization. It offers higher resolution and mass accuracy than MALDI-TOF. The resulting ESI mass spectrum of a PEGylated protein is a complex distribution of multiple charge states that must be deconvoluted to determine the uncharged mass. This technique can precisely determine the mass of different PEGylated species, allowing for accurate calculation of the drug-to-antibody ratio (DAR) or, in this case, the PEG-to-protein ratio.
The general workflow for characterizing an this compound protein conjugate is depicted below.
Data Presentation: Comparing Analytical Techniques
The choice between MALDI-TOF and ESI-MS depends on the specific analytical needs, such as the level of detail required and the sample complexity.
Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis
| Feature | MALDI-TOF MS | ESI-MS (coupled with LC) |
|---|---|---|
| Primary Use | Rapid, qualitative analysis; determination of average MW and PEG distribution. | Detailed, quantitative analysis; precise mass determination and heterogeneity profiling. |
| Resolution & Mass Accuracy | Lower to moderate | High to very high (e.g., Orbitrap instruments). |
| Sample Preparation | Co-crystallization with a matrix. | Dilution in a compatible solvent; online separation via LC. |
| Tolerance to Heterogeneity | Generally high. | Can be challenging, but manageable with high-resolution instruments and charge reduction techniques. |
| Workflow | Manual, spot-by-spot analysis | Automated, high-throughput potential. |
| Information Obtained | Average degree of PEGylation, presence of unreacted species. | Precise mass of each conjugate species, relative abundance, identification of impurities. |
Table 2: Expected Mass Data for this compound Conjugation
| Component | Chemical Formula | Molecular Weight (Da) | Mass Contribution |
|---|---|---|---|
| This compound Reagent | C₃₂H₅₈N₂O₁₅ | 710.8 | N/A |
| Mass Addition per Conjugation | C₃₂H₅₈N₂O₁₅ | 710.8 | + 710.8 Da per attached PEG chain |
Note: The mass of the final conjugate is the sum of the protein's mass and the mass of all attached this compound moieties.
While mass spectrometry is the gold standard, other techniques can provide complementary information.
Table 3: Comparison of Mass Spectrometry with Other Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Precise molecular weight, degree of PEGylation, site of conjugation (with MS/MS). | High accuracy, high resolution, detailed structural information. | Complex data interpretation for heterogeneous samples. |
| Size-Exclusion HPLC (SEC) | Separation based on hydrodynamic volume, assessment of aggregation and purity. | Good for separating conjugate from free PEG and aggregates. | Low resolution for different PEGylated species, no direct mass information. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity, can resolve species with different numbers of PEG chains. | Higher resolution than SEC for different degrees of PEGylation. | May require method optimization; can cause protein denaturation. |
| SDS-PAGE | Estimation of apparent molecular weight. | Simple, widely available. | Very low resolution, provides only an estimate of size, not accurate mass. |
Experimental Protocols
This protocol outlines a two-step process for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Protein with free thiol group(s) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, without primary amines or thiols).
-
This compound reagent.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
(Optional) TCEP (tris-carboxyethylphosphine) for disulfide bond reduction.
-
Desalting column or dialysis cassette (e.g., 50K MWCO for an antibody) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, add a 10-100x molar excess of TCEP and incubate at room temperature for 30 minutes to reduce them. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound and exchange the buffer using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS or 10mM ammonium (B1175870) acetate).
-
The conjugation reaction between the protein's thiol group and the maleimide group of the PEG reagent is illustrated below.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dilute the purified conjugate to approximately 0.1-1 mg/mL in a suitable buffer, such as 10mM ammonium acetate.
-
Chromatography:
-
Equilibrate a reversed-phase column (for proteins) with a mobile phase of water and 0.1% formic acid.
-
Inject the sample and elute with a gradient of increasing acetonitrile (B52724) (containing 0.1% formic acid).
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein conjugate.
-
Use an ESI source with optimized parameters (e.g., capillary voltage, source temperature).
-
-
Data Analysis:
-
Process the raw data using deconvolution software (e.g., ProMass) to convert the multiple-charge-state spectrum into a zero-charge mass spectrum.
-
Identify the peaks corresponding to the un-conjugated protein and the protein conjugated with one, two, or more this compound units.
-
Confirm that the mass difference between adjacent peaks corresponds to the mass of the this compound reagent (710.8 Da).
-
Instrumentation:
-
MALDI-TOF/TOF Mass Spectrometer.
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as alpha-cyano-hydroxy-cinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).
-
Sample Spotting:
-
Mix the purified conjugate sample (approx. 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).
-
-
Mass Spectrometry:
-
Acquire data in linear positive ion mode, which is suitable for large molecules.
-
Calibrate the instrument using protein standards of a similar mass range.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the main peak series. The mass difference between peaks will indicate the number of attached PEG units.
-
Look for lower-mass peaks corresponding to un-conjugated protein.
-
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, 88504-24-9 | BroadPharm [broadpharm.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Stability of m-PEG12-Maleimide Linkage in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, or PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. The maleimide-thiol reaction is a popular method for site-specific PEGylation, targeting cysteine residues. This guide provides a detailed comparison of the stability of the commonly used m-PEG12-Maleimide (m-PEG12-Mal) linkage in human plasma against other alternatives, supported by experimental data and protocols.
Introduction to Maleimide-Thiol Conjugation
The reaction between a maleimide (B117702) and a thiol group proceeds via a Michael addition mechanism, forming a stable covalent thioether bond.[1] This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, making it ideal for modifying cysteine residues in proteins.[1] However, the resulting succinimide (B58015) ring is susceptible to two competing reactions in a biological environment: retro-Michael addition and hydrolysis.[2][3]
Retro-Michael Addition: This is a reversible reaction where the thioether bond breaks, leading to the dissociation of the PEG-protein conjugate.[4] This deconjugation can result in the loss of the therapeutic effect and potential off-target effects.
Hydrolysis: The succinimide ring can undergo irreversible hydrolysis, opening the ring to form a stable maleamic acid thioether. This hydrolysis prevents the retro-Michael reaction and stabilizes the conjugate.
The stability of the maleimide linkage in plasma is a critical factor in the design of long-circulating protein therapeutics. A labile linkage can lead to premature drug release, while a stable linkage ensures the desired therapeutic exposure.
Comparative Stability Data
The stability of a PEG-protein conjugate is often assessed by incubating it in human plasma or in the presence of a high concentration of a competing thiol like glutathione (B108866) (GSH) and monitoring the percentage of intact conjugate over time. The following table summarizes the stability of different PEG-maleimide and alternative linkages under such conditions.
| Linkage Type | Conjugate | Conditions | Time | % Intact Conjugate | Reference(s) |
| Thiosuccinimide | Maleimide-PEG conjugate | 1 mM glutathione, 37°C | 7 days | ~70% | |
| Thiosuccinimide | Thiosuccinimide-containing ADCs | In plasma | 7-14 days | 25-50% | |
| Mono-sulfone | Mono-sulfone-PEG conjugate | 1 mM glutathione, 37°C | 7 days | >95% | |
| Carbonylacrylic | Carbonylacrylic PEG conjugate | Physiological conditions | - | Resistant to degradation | |
| Vinyl Pyridinium | PEG-Vinyl Pyridinium conjugate | Thiol exchange conditions | - | Resistant to degradation |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of a PEG-protein conjugate in human plasma.
1. Materials:
-
Test conjugate (e.g., this compound conjugated to a protein)
-
Human plasma (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., cold acetonitrile (B52724) with 0.1% formic acid)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test conjugate in PBS.
-
Spike the test conjugate into the pre-warmed human plasma to a final concentration relevant to the intended application.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to a 3-fold excess of the cold quenching solution to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for analysis.
3. Data Analysis:
-
Analyze the supernatant using HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Calculate the percentage of intact conjugate at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the linkage in plasma.
Visualization of Key Processes
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key chemical reactions that determine the stability of the maleimide linkage.
Caption: Competing pathways of thiosuccinimide linkage in plasma.
Experimental Workflow
The workflow for assessing plasma stability is a critical procedure in drug development.
Caption: Workflow for in vitro plasma stability assay.
Alternatives to Maleimide Linkages for Enhanced Stability
Given the potential for instability of the thiosuccinimide linkage, several alternative conjugation chemistries have been developed to provide more robust and stable PEG-protein conjugates.
-
Mono-sulfone-PEG: These reagents react with thiols to form a stable thioether linkage that is less susceptible to retro-Michael addition compared to maleimides. Post-conjugation reduction of a ketone in the linker further enhances stability.
-
Carbonylacrylic Reagents: These reagents undergo a rapid Michael addition with thiols to form conjugates that are resistant to degradation under physiological conditions.
-
Vinyl Pyridinium Reagents: This class of reagents offers an efficient and irreversible method for cysteine-selective conjugation, forming stable thioether linkages.
-
Self-Hydrolyzing Maleimides: These are engineered maleimides with adjacent basic groups that catalyze the hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate. This strategy aims to accelerate the stabilizing hydrolysis reaction to outcompete the deconjugation via retro-Michael addition.
-
Julia-Kocienski Like Reagents: Designer heteroaromatic sulfones provide protein conjugates with superior stability in human plasma compared to maleimide-conjugated proteins.
Conclusion
The stability of the linkage between a PEG moiety and a protein is paramount for the efficacy and safety of a PEGylated therapeutic. While the this compound linkage is widely used, its susceptibility to retro-Michael addition in human plasma can lead to premature deconjugation. The rate of this reaction is in competition with the stabilizing hydrolysis of the succinimide ring. For applications requiring long-term stability in circulation, alternative conjugation chemistries such as those involving mono-sulfone-PEG, carbonylacrylic reagents, or self-hydrolyzing maleimides may offer significant advantages. Researchers and drug developers should carefully consider the stability profile of the chosen linkage in the context of the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design of next-generation biotherapeutics.
References
Choosing the Optimal Spacer: A Comparative Guide to m-PEG12-Mal and m-PEG24-Mal in Bioconjugation
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of bioconjugates, directly influencing stability, solubility, and in vivo performance.[1][2] Among the most utilized chemistries, the reaction between a maleimide (B117702) (Mal) and a thiol enables precise, covalent attachment of molecules. This guide provides an objective, data-driven comparison of two discrete polyethylene (B3416737) glycol (PEG) linkers, m-PEG12-Mal and m-PEG24-Mal, to inform rational linker selection in therapeutic and diagnostic development.
The fundamental difference between these two reagents is the length of the hydrophilic PEG chain, which consists of 12 or 24 repeating ethylene (B1197577) glycol units. This variation in length modulates key physicochemical and biological properties of the final conjugate.[1][3]
Physicochemical and Performance Characteristics
The length of the PEG linker is a key determinant of a bioconjugate's behavior, from its synthesis to its ultimate pharmacokinetic profile.[2] Longer PEG chains, such as in m-PEG24-Mal, generally impart greater hydrophilicity and a larger hydrodynamic volume. This can be crucial for improving the solubility of hydrophobic drug payloads, potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.
Conversely, shorter linkers like this compound may be advantageous in certain contexts. For some receptor-ligand interactions, a shorter, more constrained linker can lead to higher binding affinity. Furthermore, studies have shown that intermediate-length PEG spacers can sometimes result in higher drug loading during conjugation compared to very long PEG chains.
Table 1: Comparative Performance Data
| Parameter | This compound Conjugate | m-PEG24-Mal Conjugate | Rationale & Supporting Data |
| Conjugation Efficiency (DAR) | Can achieve high DAR; in some systems, intermediate length PEGs (including 12) yield higher DAR than longer PEGs. | High DAR achievable; may be slightly lower than PEG12 in specific contexts due to steric effects. | A study on auristatin-based ADCs showed that PEG6, PEG8, and PEG12 linkers resulted in higher DARs than a PEG24 linker. |
| Solubility & Aggregation | Good | Excellent | PEGylation is a well-established method to improve the solubility and reduce the aggregation of proteins and hydrophobic payloads. Longer PEG chains provide a greater hydrophilic shield. |
| In Vivo Half-Life | Moderate Increase | Significant Increase | Increasing PEG length generally leads to a larger hydrodynamic volume, which reduces renal clearance and prolongs circulation time. |
| Binding Affinity (IC50) | Potentially Higher Affinity | Potentially Lower Affinity | For certain receptor-ligand systems, shorter linkers can result in higher binding affinity (lower IC50). However, this is highly system-dependent. |
| In Vitro Cytotoxicity | Potentially Higher Potency | Potentially Lower Potency | In some studies, longer PEG chains have led to a reduction in in vitro cytotoxicity, possibly due to steric hindrance at the target site. |
| Thioether Bond Stability | Stable, but susceptible to retro-Michael reaction in plasma. | Stable, with identical chemistry to PEG12. Susceptible to retro-Michael reaction. | The thiosuccinimide bond formed can undergo reversal. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring. |
Disclaimer: The data in this table is synthesized from multiple literature sources and is intended for illustrative comparison. Optimal linker choice is specific to the antibody, payload, and target, and requires empirical validation.
Experimental Methodologies
The successful synthesis and characterization of a bioconjugate require robust and well-defined protocols.
Detailed Protocol: Cysteine-Directed Conjugation using m-PEG-Maleimide
This protocol outlines a general procedure for conjugating a maleimide-activated linker to a protein, such as a monoclonal antibody, via reaction with native or engineered cysteine residues.
-
Protein Preparation and Thiol Reduction:
-
Dissolve the antibody or protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, HEPES). The protein concentration is typically between 1-10 mg/mL.
-
To reduce interchain disulfide bonds and expose free sulfhydryl groups, add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Dithiothreitol (DTT) can also be used, but excess DTT must be removed prior to adding the maleimide reagent.
-
Incubate the reduction reaction for 20-30 minutes at room temperature.
-
-
m-PEG-Maleimide Linker Preparation:
-
Prepare a stock solution of this compound or m-PEG24-Mal (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Add the dissolved m-PEG-Maleimide linker solution to the reduced protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point for optimization.
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C, with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of linkers per antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the level of aggregation and purity of the conjugate using Size-Exclusion Chromatography (SEC-HPLC).
-
In Vitro Activity: Confirm that the conjugate retains its biological activity (e.g., target binding via ELISA, cytotoxicity via cell-based assays).
-
Caption: Generalized experimental workflow for cysteine-directed bioconjugation.
Logical Framework for Linker Selection
The decision between this compound and m-PEG24-Mal involves a trade-off between several key parameters. The optimal choice depends on the specific properties of the payload and the desired therapeutic outcome.
Caption: Logical relationship between project goals and linker selection.
Summary and Recommendations
-
Choose this compound for applications where:
-
The payload has sufficient intrinsic solubility.
-
Maximizing in vitro potency and potentially higher binding affinity is the primary goal.
-
A more compact conjugate is desired to potentially improve tissue or tumor penetration.
-
-
Choose m-PEG24-Mal for applications where:
-
The payload is highly hydrophobic and requires a significant hydrophilicity boost to prevent aggregation.
-
The primary objective is to extend the in vivo circulation half-life of the bioconjugate.
-
Overcoming steric hindrance at the conjugation site is a concern.
-
Ultimately, the selection of the optimal PEG linker length requires empirical evaluation. It is highly recommended to synthesize and test conjugates with both this compound and m-PEG24-Mal to determine which linker provides the best overall therapeutic index for a specific antibody, payload, and indication.
References
A Head-to-Head Comparison: m-PEG12-Maleimide vs. NHS-Ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a PEG linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth, objective comparison of two widely used classes of PEGylation reagents: m-PEG12-Maleimide (m-PEG12-Mal) and N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their reaction mechanisms, specificity, stability of the resulting conjugates, and provide experimental data to inform the selection of the optimal linker for your specific application.
At the forefront of bioconjugation strategies, this compound and NHS-ester PEG linkers offer distinct advantages and disadvantages rooted in their chemical reactivity. The primary distinction lies in their target functional groups: m-PEG12-Maleimide selectively reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues, while NHS-ester PEGs react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This fundamental difference in reactivity has significant implications for the specificity and homogeneity of the final conjugate.
Key Performance Characteristics: A Comparative Overview
The selection between a maleimide (B117702) and an NHS-ester PEG linker is often dictated by the desired level of control over the conjugation site and the stability requirements of the final product.
| Feature | m-PEG12-Maleimide (this compound) | NHS-Ester PEG Linkers |
| Target Residue | Cysteine (Sulfhydryl/Thiol group) | Lysine, N-terminus (Primary Amine group) |
| Reaction Type | Michael Addition | Acylation |
| Resulting Linkage | Thioether bond | Amide bond |
| Reaction pH | 6.5 - 7.5[1][2] | 7.0 - 9.0[2][3] |
| Specificity | High: Targets less abundant cysteine residues, allowing for site-specific conjugation. | Low: Reacts with multiple, surface-exposed lysine residues, often resulting in a heterogeneous mixture of conjugates.[4] |
| Conjugate Homogeneity | High: Produces a more uniform product with a defined drug-to-antibody ratio (DAR). | Low: Leads to a heterogeneous population of molecules with varying degrees of PEGylation. |
| Linkage Stability | The thioether bond is generally stable, but can be susceptible to a retro-Michael reaction in the presence of other thiols, leading to deconjugation. However, the succinimide (B58015) ring can undergo hydrolysis, which stabilizes the linkage. | The amide bond is highly stable under physiological conditions. |
Reaction Mechanisms and Specificity
The choice of linker chemistry dictates the precision of PEG attachment. Maleimide chemistry offers a significant advantage in achieving site-specific conjugation.
m-PEG12-Maleimide: Precision Targeting of Thiols
The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. This high degree of selectivity allows for the precise modification of proteins at engineered or naturally occurring cysteine residues, leading to a homogenous product with a well-defined structure.
NHS-Ester PEG: Broad Reactivity with Amines
NHS-ester PEG linkers react with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, to form a stable amide bond. Because proteins typically have multiple surface-exposed lysine residues, this method often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This lack of specificity can impact the biological activity and pharmacokinetic properties of the conjugate. The optimal pH for this reaction is typically between 7.0 and 9.0.
Stability of the Conjugate: A Critical Consideration
The long-term stability of the linkage between the PEG and the biomolecule is crucial for therapeutic applications.
The amide bond formed by the reaction of an NHS-ester with an amine is exceptionally stable under physiological conditions. In contrast, the thioether bond from a maleimide-thiol reaction, while generally stable, can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione (B108866) in the intracellular environment. This can lead to the premature release of the PEG linker.
However, the stability of the maleimide-thiol conjugate can be enhanced. The succinimide ring of the thioether adduct can undergo hydrolysis to form a ring-opened structure, which is more stable and not susceptible to the retro-Michael reaction.
A study comparing the stability of a maleimide-PEG conjugate to a more stable mono-sulfone-PEG conjugate provides valuable insight. After incubation for seven days at 37°C in the presence of 1 mM reduced glutathione, the maleimide-PEG conjugate retained approximately 70% of its conjugation, whereas the mono-sulfone-PEG conjugate retained over 90% of its conjugation. This highlights the importance of considering the in vivo environment when selecting a linker.
Experimental Protocols
Detailed methodologies are essential for successful bioconjugation. Below are general protocols for protein PEGylation using m-PEG12-Maleimide and NHS-Ester PEG linkers.
Protocol 1: Protein Conjugation with m-PEG12-Maleimide
This protocol outlines the steps for conjugating a thiol-containing protein with m-PEG12-Maleimide.
Materials:
-
Thiol-containing protein
-
m-PEG12-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (thiol-free)
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
-
Organic solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Preparation of m-PEG12-Maleimide Solution: Immediately before use, dissolve the m-PEG12-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess (typically 10-20 fold) of the m-PEG12-Maleimide solution to the protein solution. The final concentration of the organic solvent should be less than 10%. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted m-PEG12-Maleimide and purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and by mass spectrometry to determine the degree of labeling.
Protocol 2: Protein Conjugation with NHS-Ester PEG
This protocol describes the general procedure for labeling a protein with an NHS-Ester PEG linker.
References
The Thioether Bond in m-PEG12-Mal Conjugates: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, the stability of the linkage in bioconjugates is a critical determinant of efficacy and safety. The thioether bond formed from the reaction of m-PEG12-Mal (methoxy-polyethylene glycol with 12 ethylene (B1197577) glycol units, functionalized with a maleimide (B117702) group) with a thiol is a widely used conjugation strategy. However, the stability of this linkage is not absolute and understanding its characteristics compared to other conjugation chemistries is paramount for the rational design of long-acting therapeutics and diagnostics.
This guide provides an objective comparison of the stability of the thioether bond derived from this compound with alternative sulfhydryl-reactive chemistries, supported by experimental data and detailed methodologies.
The Challenge of Thioether Bond Instability in Maleimide Conjugates
The reaction between a maleimide and a thiol proceeds via a Michael addition to form a succinimidyl thioether linkage. While this reaction is rapid and highly specific under physiological conditions, the resulting bond can be susceptible to reversal through a retro-Michael reaction.[1] This reaction is particularly relevant in the in vivo environment, where endogenous thiols such as glutathione (B108866) (GSH) are present in high concentrations. The retro-Michael reaction can lead to the deconjugation of the PEG moiety and its exchange with other thiol-containing molecules, potentially leading to a loss of efficacy and off-target effects.[2]
A competing reaction that can occur is the hydrolysis of the succinimide (B58015) ring of the maleimide-thiol adduct.[3] This hydrolysis results in a ring-opened structure that is significantly more stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate.[4][5] The rate of this hydrolysis is influenced by the substitution on the maleimide nitrogen.
Comparative Stability of Thioether Bonds and Alternatives
The stability of the thioether bond in this compound, an N-alkyl maleimide, can be compared with other maleimide derivatives and alternative thiol-reactive chemistries. The following tables summarize the available quantitative data on the stability of these linkages.
Table 1: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| Maleimide Derivative/Alternative | Thiol Partner | Conditions | Half-life of Conjugate | Remaining Conjugate | Reference |
| Maleimide-PEG | Engineered Hemoglobin | 1 mM GSH, 37°C, 7 days | Not specified | < 70% | |
| Mono-sulfone-PEG | Engineered Hemoglobin | 1 mM GSH, 37°C, 7 days | Not specified | > 90% | |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Glutathione | 3.1 - 18 hours | Not specified | |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Glutathione | 3.1 - 18 hours | Not specified | |
| N-aminoethylmaleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Glutathione | 3.1 - 18 hours | Not specified |
Table 2: General Stability Characteristics of Different Thiol-Reactive Chemistries
| Linker Type | Bond Formed | Key Stability Features | Advantages | Disadvantages |
| N-Alkyl Maleimide (e.g., this compound) | Thioether | Susceptible to retro-Michael reaction; stabilized by slow hydrolysis of the succinimide ring. | Fast and specific reaction at neutral pH. | Potential for deconjugation in vivo. |
| N-Aryl Maleimide | Thioether | Accelerated hydrolysis of the succinimide ring leads to a more stable, ring-opened structure. | Higher stability compared to N-alkyl maleimides. | Reaction kinetics can be faster than N-alkyl maleimides. |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond. | High stability, not prone to retro-Michael reaction. | Generally slower reaction kinetics than maleimides. |
| Haloacetyl (e.g., Iodoacetamide) | Thioether | Forms a stable, irreversible thioether bond. | Stable linkage. | Can react with other nucleophiles like histidine and methionine at higher pH. |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols. | Allows for cleavable conjugation, useful for drug delivery. | Not suitable for applications requiring long-term stability in reducing environments. |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability via HPLC
This protocol describes a general method to evaluate the stability of a maleimide-thiol conjugate in the presence of a competing thiol like glutathione.
Materials:
-
Purified bioconjugate (e.g., this compound conjugated to a protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., size-exclusion or reverse-phase)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a stock solution of GSH in PBS.
-
In separate tubes, mix the bioconjugate with either PBS (control) or a solution of GSH in PBS to a final desired concentration (e.g., 5-10 mM GSH).
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.
-
The percentage of intact conjugate is determined by comparing the peak area of the conjugate at each time point to the peak area at time 0.
Protocol 2: Stability Assessment in Plasma using LC-MS
This protocol provides a more physiologically relevant assessment of conjugate stability.
Materials:
-
Purified bioconjugate
-
Human or animal plasma
-
LC-MS system
-
(Optional) Affinity purification reagents (e.g., Protein A/G beads for antibody conjugates)
Procedure:
-
Spike the bioconjugate into pre-warmed plasma at a known concentration.
-
Incubate the plasma sample at 37°C.
-
At designated time points, take an aliquot of the plasma.
-
(Optional) Purify the conjugate from the plasma sample using affinity beads.
-
Analyze the samples by LC-MS to identify and quantify the intact conjugate and any deconjugated or modified species.
-
The stability is determined by monitoring the decrease in the intact conjugate over time.
Visualizing the Pathways and Processes
To better understand the chemical transformations and experimental workflows, the following diagrams are provided.
Figure 1. Formation of the thioether bond via Michael addition.
Figure 2. Competing pathways for a maleimide-thiol adduct.
Figure 3. General experimental workflow for stability testing.
Conclusion
The thioether bond formed from this compound offers a rapid and specific method for PEGylation of thiol-containing molecules. However, its stability is a critical consideration, particularly for applications requiring long-term in vivo circulation. The susceptibility of the succinimidyl thioether linkage to retro-Michael reaction can lead to deconjugation. While the competing hydrolysis of the succinimide ring provides a pathway to a more stable conjugate, this process can be slow for N-alkyl maleimides.
For applications demanding high stability, alternatives such as N-aryl maleimides, which promote rapid ring-opening, or chemistries that form irreversible linkages like vinyl sulfones, should be considered. The choice of conjugation chemistry should be guided by a thorough evaluation of the stability requirements of the specific application, balancing the need for efficient conjugation with the desired in vivo performance of the bioconjugate. The experimental protocols provided herein offer a framework for conducting such comparative stability assessments.
References
A Comparative Guide to the Quality Control and Purity Analysis of m-PEG12-Mal
For researchers, scientists, and drug development professionals engaged in bioconjugation, the quality and purity of linking reagents are paramount to ensuring the efficacy, safety, and reproducibility of the final conjugate. This guide provides an objective comparison of the quality control and purity analysis of methoxy-poly(ethylene glycol)-maleimide with 12 PEG units (m-PEG12-Mal), a common thiol-reactive PEGylation reagent, with its alternatives. We present supporting experimental data and detailed protocols to aid in the selection and validation of these critical reagents.
This compound is a monodisperse PEG linker designed to specifically react with sulfhydryl groups on biomolecules, such as cysteine residues in proteins, to form stable thioether bonds.[1] Its defined chain length and terminal methoxy (B1213986) group offer improved solubility and reduced immunogenicity to the conjugated molecule. The quality of this reagent is critical, as impurities can lead to unwanted side reactions, heterogeneity in the final product, and potential off-target effects.
Comparative Analysis of Quality Parameters
The quality of this compound and its alternatives is typically assessed based on several key parameters. A comparison of these parameters for this compound and two common alternatives, m-PEG24-Mal (a longer chain variant) and Mal-PEG12-Acid (a variant with a different terminal functional group), is summarized below. The data represents typical specifications from commercial suppliers.
| Parameter | This compound | m-PEG24-Mal | Mal-PEG12-Acid | Test Method |
| Purity | ≥ 98%[2] | ≥ 98%[1] | ≥ 98%[3] | RP-HPLC |
| Molecular Weight | 710.8 g/mol [2] | 1239.5 g/mol | 697.8 g/mol | ESI-MS |
| Appearance | White to off-white solid or oil | White to off-white solid | White to off-white solid | Visual |
| Solubility | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF | Visual |
| Storage | -20°C | -20°C | -20°C | N/A |
Experimental Protocols for Quality Control
Accurate and robust analytical methods are essential for verifying the quality and purity of this compound. The following are detailed protocols for the key analytical techniques used in its quality control.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of PEGylation reagents, capable of separating the main compound from impurities such as hydrolyzed maleimide (B117702) or starting materials.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 302 nm (for the maleimide group).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of this compound by identifying the characteristic proton signals of the methoxy, PEG, and maleimide groups.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Key Signal Assignments:
-
~6.7 ppm (singlet, 2H): Maleimide protons.
-
~3.64 ppm (multiplet): Ethylene glycol protons of the PEG chain.
-
~3.38 ppm (singlet, 3H): Methoxy (CH₃O-) protons.
-
Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to confirm the molecular weight of this compound, ensuring the correct number of PEG units.
Methodology:
-
Instrumentation: An ESI Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: Observe the mass spectrum for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). The expected m/z for [M+H]⁺ of this compound is approximately 711.8.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical workflow for the comprehensive quality control of this compound and a comparison of key quality attributes.
Caption: Quality Control Workflow for this compound.
Caption: Key Quality Attributes and Analytical Methods.
Conclusion
The rigorous quality control of this compound is indispensable for the successful development of precisely engineered bioconjugates. By employing a combination of RP-HPLC, ¹H NMR, and ESI-MS, researchers can confidently verify the purity, identity, and molecular integrity of this critical reagent. When selecting a PEGylation reagent, it is crucial to consider not only the specifications provided by the supplier but also to have the capability to perform in-house verification using standardized analytical protocols. This guide provides a framework for establishing such a quality control strategy, ensuring the reliability and reproducibility of your research and development efforts.
References
A Head-to-Head Comparison of Thiol-Reactive Linkers: m-PEG12-Mal in Focus
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of creating targeted therapeutics, diagnostics, and research tools. The choice of a thiol-reactive linker is a critical decision that dictates the stability, efficacy, and safety of the resulting bioconjugate. This guide provides an objective comparison of m-PEG12-Mal with other common thiol-reactive linkers, supported by experimental data and detailed protocols.
At the forefront of bioconjugation, this compound is a popular linker choice, featuring a maleimide (B117702) group for covalent attachment to thiol-containing molecules and a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The maleimide group reacts specifically with sulfhydryl groups, typically found in cysteine residues of proteins, to form a stable thioether linkage.[2][3] This reaction is most efficient at a pH between 6.5 and 7.5.[4] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, a valuable property in many biological applications.
However, the stability of the resulting maleimide-thiol adduct is a critical consideration. Under physiological conditions, the thioether bond can undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects. This has spurred the development of alternative linkers and strategies to enhance conjugate stability.
Comparative Performance of Thiol-Reactive Linkers
The selection of an optimal thiol-reactive linker hinges on a balance of reactivity, selectivity, and the stability of the final conjugate. The following tables provide a quantitative comparison of key performance metrics for different classes of thiol-reactive linkers.
Table 1: Reactivity of Common Thiol-Reactive Linkers with Cysteine
| Linker Class | Reactive Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal pH | Key Characteristics |
| Maleimides (e.g., this compound) | Maleimide | ~10² - 10⁴ | 6.5 - 7.5 | Fast reaction kinetics and high thiol selectivity within the optimal pH range. |
| Haloacetyls | Iodoacetamide | ~10¹ - 10² | 7.5 - 8.5 | Slower reaction rate compared to maleimides; can exhibit off-target reactivity with other nucleophiles like histidine and methionine at higher pH. |
| Vinyl Sulfones | Vinyl Sulfone | ~10¹ - 10² | ~7.4 | Moderate reactivity, forming a stable thioether bond. |
| Pyridyl Disulfides | Pyridyl Disulfide | Variable | ~7.0 | Reacts via disulfide exchange, forming a new disulfide bond. This bond is cleavable by reducing agents. |
Table 2: Stability of Thiol-Reactive Linker Conjugates
| Linker Type | Conjugate Bond | Stability Challenge | Half-life in presence of Glutathione (B108866) (GSH) | Strategies for Improvement |
| Standard Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction (thiol exchange). | ~4 minutes | Hydrolysis of the thiosuccinimide ring to the more stable succinamic acid derivative. |
| Self-Hydrolyzing Maleimide | Hydrolyzed Thiosuccinimide | Designed for enhanced stability. | Significantly longer than standard maleimides. | Incorporating basic groups adjacent to the maleimide to catalyze intramolecular hydrolysis. |
| Haloacetyl | Thioether | Forms a stable, irreversible bond. | Generally stable. | Not applicable as the bond is inherently stable. |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible bond. | Generally stable. | Not applicable as the bond is inherently stable. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of thiol-reactive linkers.
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines a general method for conjugating a maleimide-functionalized PEG linker to a protein containing free cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2)
-
This compound solution (10 mM in a compatible solvent like DMSO or DMF)
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The reaction is typically performed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a 50-100 fold molar excess of the quenching reagent to consume any unreacted this compound. Incubate for 30 minutes.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or by determining the drug-to-antibody ratio for ADCs).
Protocol 2: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This assay evaluates the stability of the maleimide-thiol linkage by challenging the conjugate with a high concentration of glutathione, a biologically relevant thiol.
Materials:
-
Purified bioconjugate (e.g., antibody-linker-payload) at 1 mg/mL in PBS, pH 7.4.
-
L-Glutathione (reduced) stock solution (100 mM in PBS, pH 7.4).
-
Reverse-phase HPLC system with a suitable column (e.g., C4 or C8 for proteins).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Sample Preparation: Mix the bioconjugate solution with the glutathione stock to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM. Prepare a control sample with the bioconjugate in PBS without glutathione.
-
Incubation: Incubate both samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
HPLC Analysis: Analyze the aliquots by RP-HPLC. Use a suitable gradient to separate the intact bioconjugate from any degradation products. Monitor the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload, if applicable.
-
Data Analysis: Integrate the peak area of the intact bioconjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the time zero sample to determine the stability profile.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This is a straightforward method for estimating the average DAR of an antibody-drug conjugate (ADC).
Materials:
-
Purified ADC sample.
-
UV/Vis spectrophotometer.
-
Buffer used for ADC formulation.
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the free drug (ε_Drug_) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max_).
-
Measure Absorbance: Measure the absorbance of the ADC sample at 280 nm (A_280_) and at λ_max_ (A_λmax_).
-
Calculate Concentrations:
-
Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug_ at λ_max_
-
Concentration of Antibody (C_Ab_) = (A_280_ - (C_Drug_ * ε_Drug_ at 280 nm)) / ε_Ab_ at 280 nm
-
-
Calculate DAR:
-
DAR = C_Drug_ / C_Ab_
-
Visualizing Key Processes
To better understand the underlying chemistry and experimental workflows, the following diagrams are provided.
References
A Comparative Guide to Site-Specific Protein Conjugation: Validating m-PEG12-Mal
For researchers, scientists, and drug development professionals, the precise modification of therapeutic proteins is paramount. Site-specific conjugation, the targeted attachment of molecules to a specific amino acid residue, is crucial for creating homogenous and effective bioconjugates while preserving the protein's biological activity. This guide provides an objective comparison of m-PEG12-Mal, a popular thiol-reactive PEGylation reagent, with other common site-specific and non-specific conjugation chemistries. We will delve into the experimental data that underpins the validation of these methods, offering detailed protocols for your reference.
The Principle of Site-Specific Conjugation with this compound
This compound (methoxy-polyethylene glycol with a terminal maleimide (B117702) group and 12 PEG units) is a hydrophilic linker that specifically reacts with the thiol group of a cysteine residue. This reaction, a Michael addition, forms a stable thioether bond. To achieve site-specificity, the target protein is often engineered to have a single, surface-exposed cysteine residue at a location that does not interfere with its active site. This ensures that the PEGylation occurs at a predetermined position, resulting in a homogenous product with predictable properties.
Comparative Analysis of Conjugation Chemistries
The choice of conjugation chemistry has a profound impact on the efficiency of the reaction, the stability of the resulting bond, and the biological activity of the final conjugate. Below is a comparative summary of this compound with two common alternatives: NHS-ester for lysine (B10760008) conjugation and "click chemistry" for conjugation to non-natural amino acids.
Table 1: Quantitative Comparison of Conjugation Chemistries
| Parameter | This compound (Cysteine-Specific) | m-PEG12-NHS Ester (Lysine-Targeted) | DBCO-PEG-Maleimide (Click Chemistry) |
| Target Residue | Cysteine | Lysine | Azide-containing unnatural amino acid |
| Bond Type | Thioether | Amide | Triazole |
| Typical Conjugation Efficiency | >90% | 50-80% (often results in a heterogeneous mixture) | >95% |
| Relative Stability (in serum) | High, but susceptible to retro-Michael reaction | Very High | Very High |
| Specificity | High (requires available cysteine) | Low (targets multiple lysines) | Very High (bio-orthogonal) |
| Impact on Protein Activity | Generally low if cysteine is engineered away from the active site | Can be high due to random modification | Generally low due to precise control over the conjugation site |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.
Experimental Protocols for Validation
Validating the site-specificity and integrity of the conjugate is a critical step. Below are detailed protocols for key experiments.
Experimental Protocol 1: Site-Specific Conjugation of Interferon-alpha with this compound
Objective: To covalently attach this compound to a specific, engineered cysteine residue on Interferon-alpha (IFN-α).
Materials:
-
Recombinant IFN-α with a single surface-exposed cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the lyophilized IFN-α in the reaction buffer to a final concentration of 2 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the cysteine residue is involved in an intermolecular disulfide bond, add a 2-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
PEGylation Reaction: Add a 5-fold molar excess of this compound to the protein solution. Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted this compound. Incubate for 15 minutes.
-
Purification: Purify the PEGylated IFN-α from unreacted PEG and protein using SEC or IEX.
-
Characterization: Analyze the purified conjugate using SDS-PAGE and LC-MS to confirm conjugation and purity.
Experimental Protocol 2: Validation of Site-Specificity by LC-MS Peptide Mapping
Objective: To confirm that the PEGylation occurred at the intended cysteine residue.
Materials:
-
PEGylated IFN-α and non-PEGylated control
-
Denaturation Buffer: 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 20 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS system with a C18 column
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein samples in the denaturation buffer for 1 hour at 37°C.
-
Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C.
-
Alkylate the free cysteines by adding IAA and incubating for 30 minutes in the dark at room temperature.
-
-
Digestion:
-
Dilute the samples 10-fold with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS Analysis:
-
Acidify the samples with 0.1% trifluoroacetic acid (TFA).
-
Inject the peptide mixture onto the C18 column and elute with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Acquire mass spectra in a data-dependent mode to obtain MS and MS/MS data for peptide identification.
-
-
Data Analysis:
-
Use a protein database search engine to identify the peptides from the MS/MS data.
-
Compare the peptide maps of the PEGylated and non-PEGylated IFN-α. The peptide containing the engineered cysteine should show a mass shift corresponding to the mass of this compound in the PEGylated sample. The absence of this modification on other peptides confirms site-specificity.
-
Mandatory Visualizations
Experimental Workflow for Validation
Caption: Workflow for site-specific conjugation and validation.
Interferon Signaling via the JAK-STAT Pathway
Site-specific PEGylation of cytokines like interferon is critical to preserve their function. Modification near the receptor-binding site can abrogate its ability to initiate downstream signaling. The following diagram illustrates the JAK-STAT pathway initiated by interferon.
Caption: Interferon-activated JAK-STAT signaling pathway.
Conclusion
The validation of site-specific conjugation is a multi-faceted process that relies on a combination of robust chemical methods and precise analytical techniques. While this compound offers a reliable method for cysteine-specific PEGylation, a thorough understanding of its alternatives is essential for selecting the optimal strategy for a given therapeutic protein. The experimental protocols and comparative data presented in this guide provide a framework for researchers to confidently validate their bioconjugation strategies and advance the development of novel protein therapeutics.
Safety Operating Guide
Proper Disposal of m-PEG12-Mal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of m-PEG12-Mal is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, minimizing risks and adhering to regulatory standards. The cornerstone of proper disposal is adherence to local, state, and national regulations, which should always be consulted as the primary source of guidance.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a full-length laboratory coat.[1] If there is a risk of generating dust from the solid form, a properly fitted respirator should be used, and handling should occur in a well-ventilated area, such as a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The following step-by-step process outlines the recommended procedure for the safe disposal of this compound.
Deactivation of the Maleimide (B117702) Group
To mitigate the reactivity of the maleimide moiety, it is best practice to deactivate it prior to disposal. This can be accomplished by reacting the this compound with an excess of a thiol-containing compound.[1]
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a suitable container, prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.[1]
-
Reaction: In a designated chemical waste container, add the this compound waste (either in solution or dissolved from its solid form) to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is suggested to ensure complete reaction.[1]
-
Incubation: Allow the mixture to react for at least 2 hours at room temperature with occasional agitation. This incubation period ensures the complete quenching of the reactive maleimide group.
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Liquid Waste: The deactivated this compound solution should be collected as hazardous chemical waste. Do not mix it with other waste streams, particularly those that are incompatible.
-
Solid Waste: Any unused solid this compound should be disposed of as hazardous chemical waste. If possible, keep it in its original container. If the container has been opened, it should be placed within a secondary, sealable container.
-
Contaminated Materials: Any materials used in the handling and deactivation process, such as gloves, pipette tips, and weighing papers, should also be disposed of as hazardous chemical waste.
Containerization and Labeling
All waste containers must be appropriate for chemical waste, meaning they are in good condition, have no leaks, and can be securely sealed. The containers must be clearly labeled with the words "Hazardous Waste" and the specific contents (e.g., "Deactivated this compound waste with β-mercaptoethanol").
Storage and Disposal
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its deactivated solution be poured down the drain.
Accidental Release Measures
In the event of a spill, avoid generating dust if the material is in solid form. For solid spills, it is recommended to moisten the material with water before sweeping it up to reduce airborne dust. The collected spill material and any cleaning supplies should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above. The contaminated area should be thoroughly cleaned with a detergent solution, and the cleaning solution should also be collected as hazardous waste.
Quantitative Data and Storage
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage. |
| Storage Conditions | Keep in a tightly closed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and ventilated area. |
| Incompatible Materials | Avoid strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling m-PEG12-Mal
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety and logistical information for the use of m-PEG12-Mal, a PEG linker containing a reactive maleimide (B117702) group. Adherence to these protocols is critical for minimizing risks and ensuring compliance with laboratory safety standards.
While specific toxicological data for this compound is not extensively available, the maleimide functional group warrants careful handling. Maleimides are known to be reactive towards thiols and can act as alkylating agents. A Safety Data Sheet for a related compound, DBCO-NHCO-PEG12-maleimide, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment in a designated and properly ventilated area.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with fine powders outside of a fume hood or if aerosol generation is possible. | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Handle solid this compound in a certified chemical fume hood to avoid inhalation of any fine powders.
-
When weighing the compound, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.
-
Avoid creating dust.
2. Dissolving the Compound:
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in aqueous buffers and organic solvents such as DMSO and DMF.
-
Add the solvent to the solid reagent slowly to avoid splashing.
3. Performing the Reaction:
-
Carry out all reactions involving this compound in a well-ventilated area or a chemical fume hood.
-
Keep all containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing[2].
4. Post-Reaction Quenching (if necessary):
-
If residual reactive maleimide is a concern for downstream applications, it can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations[3].
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound should be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed, and chemical-resistant container. Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed bag or container labeled as hazardous chemical waste. |
| Liquid Waste | Unused stock solutions and all aqueous solutions containing this compound must be collected as hazardous liquid chemical waste. Collect this waste in a dedicated, leak-proof, and chemical-resistant container. Do not pour down the drain. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
